molecular formula C9H13BrO B13603244 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one

3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one

Cat. No.: B13603244
M. Wt: 217.10 g/mol
InChI Key: DGINFMGVQFDUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one is a specialized chemical reagent designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features the spiro[3.3]heptane scaffold, which is recognized as a valuable, three-dimensional bioisostere for substituting flat aromatic rings or saturated cyclohexanes in drug discovery programs. The presence of both a bromomethyl group and a ketone on the same ring provides two distinct and versatile handles for synthetic elaboration, making it a promising building block for the construction of more complex molecules . Research Applications and Value: The core value of this reagent lies in its ability to facilitate conformational restriction , a strategy used to pre-organize a molecule's shape to improve its potency and selectivity when interacting with biological targets . While the specific applications of this exact compound are not yet reported in the scientific literature, its structure suggests several key research uses: Medicinal Chemistry & Drug Discovery: The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions (e.g., with amines or thiols), allowing researchers to introduce various side chains. Concurrently, the ketone can be reduced to an alcohol or converted to other functionalities via reductive amination or oxime formation. This makes the compound a versatile precursor for creating compound libraries aimed at probing biological systems . Synthesis of Spirocyclic Analogs: This compound could serve as a key intermediate in the synthesis of complex, spirocyclic amino acids or other functionalized scaffolds. Similar spiro[3.3]heptane derivatives have been used to create rigid analogs of neurotransmitters like glutamic acid, helping to map the geometry of active sites in enzymes and receptors . Handling and Storage: Based on the properties of a closely related compound, 3-(bromomethyl)spiro[3.3]heptan-1-one , this reagent is expected to be sensitive. It is recommended to store in a dark place under an inert atmosphere at 2-8°C to maintain stability. Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

3-(bromomethyl)-3-methylspiro[3.3]heptan-1-one

InChI

InChI=1S/C9H13BrO/c1-8(6-10)5-7(11)9(8)3-2-4-9/h2-6H2,1H3

InChI Key

DGINFMGVQFDUJV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C12CCC2)CBr

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Bromomethyl Spirocyclic Ketones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of bromomethyl spirocyclic ketones , a class of high-value intermediates and covalent scaffolds in modern drug discovery. Moving beyond flat aromatic structures, these sp3-rich scaffolds offer unique vectors for exploring chemical space ("Escape from Flatland"). This document details their structural dynamics, reactivity profiles, and physicochemical behavior, providing researchers with actionable protocols for their synthesis, handling, and application in heterocycle construction.

Structural & Conformational Analysis

The Spiro-Scaffold Advantage

Unlike fused or bridged bicyclic systems, spirocyclic ketones possess a single quaternary carbon (the spiro atom) shared by two rings. When functionalized with a bromomethyl group (-CH₂Br) at the


-position to the ketone, the molecule becomes a dense, bifunctional electrophile.
  • Vectorality: The spiro-fusion locks the substituents into rigid vectors. In a typical spiro[3.3]heptan-1-one or spiro[2.5]octan-4-one , the carbonyl and the bromomethyl group are held in a fixed dihedral relationship, unlike in flexible alkyl chains.

  • Gem-Dialkyl Effect (Thorpe-Ingold): The compression of the internal bond angle at the spiro carbon (often <109.5° in small rings) forces external substituents closer together, accelerating intramolecular cyclization rates. This makes these compounds exceptional precursors for forming fused heterocycles (e.g., spiro-thiazoles).

Electronic Inductive Effects

The proximity of the electronegative bromine atom (


) to the carbonyl group creates a synergistic electrophilic center:
  • Carbonyl Activation: The -I (inductive withdrawal) effect of the

    
    -bromine increases the partial positive charge (
    
    
    
    ) on the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., by amines or hydrides).
  • C-Br Polarization: The carbonyl group, in turn, acidifies the

    
    -proton (if present) and enhances the electrophilicity of the methylene carbon attached to the bromine, facilitating 
    
    
    
    reactions.

Physicochemical Profile

Lipophilicity and Solubility

Bromomethyl spirocyclic ketones exhibit a distinct solubility profile compared to their non-halogenated precursors.

ParameterTrend vs. Methyl AnalogMechanistic Explanation
LogP (Lipophilicity) Increase (+0.7 to +0.9) The large, polarizable bromine atom significantly increases lipophilicity compared to a methyl group.
Aqueous Solubility Decrease increased lipophilicity and molecular weight reduce water solubility, though the ketone H-bond acceptor helps maintain some polarity.
LogD (pH 7.4) pH Independent As neutral molecules, their distribution coefficient matches LogP unless ionizable side chains are present.
Molecular Volume Increase Bromine is bulky (Van der Waals radius ~1.85 Å), impacting binding pocket fit.
Stability and Reactivity

These compounds are high-energy intermediates . Their stability is governed by the balance between steric shielding (provided by the spiro ring) and electronic activation.

  • Hydrolytic Instability: In aqueous basic media, they are prone to the Favorskii rearrangement or simple hydrolysis to

    
    -hydroxy ketones.
    
  • Photostability: The C-Br bond is labile to UV light, capable of generating radical species. Storage in amber vials is mandatory.

  • Lachrymatory Potential: Like many

    
    -halo ketones, these compounds can be potent lachrymators (tear agents) due to their ability to alkylate TRPA1 channels in sensory nerves. Strict containment is required. 
    

Reactivity Pathways & Synthesis

The utility of bromomethyl spirocyclic ketones lies in their biphilic reactivity . They can react at the carbonyl (1,2-addition) or the bromomethyl group (substitution), often in a cascade sequence.

Visualization of Reactivity Logic

The following diagram illustrates the divergent synthetic pathways controlled by reaction conditions.

G Start Bromomethyl Spiro Ketone Nu_Sub Nucleophilic Substitution (SN2) Start->Nu_Sub Soft Nu: (RS-, R2NH) Carb_Add Carbonyl Addition (1,2-Attack) Start->Carb_Add Hard Nu: (Hydride, Grignard) Cyclo Heterocycle Formation (Hantzsch-type) Start->Cyclo Binucleophiles: (Thioamides, Amidines) Prod_A Spiro-Amines/Ethers Nu_Sub->Prod_A Prod_B Spiro-Epoxides (Darzens) Carb_Add->Prod_B Base induced cyclization Prod_C Spiro-Thiazoles/ Imidazoles Cyclo->Prod_C

Figure 1: Divergent reactivity pathways of bromomethyl spirocyclic ketones based on nucleophile hardness/softness and bifunctionality.

Experimental Protocols

Synthesis: Regioselective -Bromination

Objective: Synthesize a bromomethyl spiro ketone from a methyl spiro ketone precursor. Challenge: Avoid poly-bromination and maintain regioselectivity.

Protocol (Standardized):

  • Reagents: Methyl spiro ketone (1.0 eq), Phenyltrimethylammonium tribromide (PTAB) (1.05 eq) or

    
     (2.0 eq).
    
  • Solvent: THF (anhydrous) or EtOAc/CHCl

    
     (1:1).
    
  • Procedure:

    • Dissolve the ketone in THF at 0°C.

    • Add PTAB portion-wise over 30 minutes. The gradual addition prevents high local concentrations of bromine, reducing di-bromo byproducts.

    • Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (stain with KMnO

      
      ; product usually runs higher than starting material).
      
    • Quench: Add saturated aqueous NaHCO

      
      .
      
    • Workup: Extract with Et

      
      O, wash with brine, dry over MgSO
      
      
      
      .
    • Purification: Rapid column chromatography on silica gel. Note: Do not dwell on silica; slightly acidic silica can catalyze decomposition.

Stability Assay (Kinetic Profiling)

Objective: Determine the half-life (


) of the scaffold in physiological buffer to assess suitability as a covalent probe.
  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Incubation: Dilute to 100

    
    M in PBS (pH 7.4) at 37°C.
    
  • Sampling: At

    
     min, remove aliquots.
    
  • Quench: Add equal volume of cold Acetonitrile (containing internal standard).

  • Analysis: Analyze via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Interpretation:

      
       min indicates high reactivity/instability, suitable only for rapid covalent capture or as a transient intermediate. 
      
      
      
      hours suggests potential for sustained target engagement.

Applications in Drug Design[1][2][3][4][5][6]

Covalent Inhibitor Design

The bromomethyl ketone moiety acts as a "warhead" that can alkylate a cysteine residue in a target protein.

  • Mechanism: The protein cysteine thiolate attacks the methylene carbon, displacing bromide.

  • Selectivity: The spiro-scaffold provides the 3D recognition element, directing the warhead to a specific pocket and reducing off-target alkylation compared to flexible linear analogs.

Fragment-Based Lead Generation

Spirocyclic ketones are excellent "fragments" due to their low molecular weight and high


 (fraction of sp3 carbons).
  • Library Synthesis: The bromomethyl group allows for rapid "click-like" derivatization (e.g., displacing Br with diverse amines) to generate a library of spiro-amines for SAR (Structure-Activity Relationship) exploration.

References

  • Spirocyclic Motifs in Drug Discovery Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: European Journal of Medicinal Chemistry (2025) URL:[Link]

  • Conformational Analysis of Spiro-Systems Title: Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories Source: Physical Chemistry Chemical Physics (RSC) URL:[Link]

  • Synthesis of Alpha-Bromomethyl Ketones Title: Synthesis of α-Bromomethyl Ketones in CuBr - bpy System Source: Heterocycles (2021) URL:[Link]

  • Spirocyclic Scaffolds in In Vivo Studies Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Expert Opinion on Drug Discovery (2022) URL:[Link]

  • Enantioselective Synthesis from Bromo-Ketones Title: A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones Source: J. Am. Chem. Soc. (2019) URL:[1][Link]

Sources

A Technical Guide to 3D Spirocyclic Scaffolds: A Strategic Escape from Flatland in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

The paradigm of drug discovery is undergoing a significant dimensional shift. For decades, screening libraries were dominated by flat, aromatic-rich compounds, a chemical space often referred to as "flatland." While productive, this approach has inherent limitations, contributing to challenges in achieving desired potency, selectivity, and favorable physicochemical properties. The "escape from flatland" concept advocates for the deliberate introduction of three-dimensionality into drug candidates to overcome these hurdles.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, have emerged as a premier strategy for achieving this three-dimensionality.[3][4] Their rigid, well-defined geometries offer a powerful tool to orient substituents into unexplored vector space, thereby enhancing interactions with biological targets and improving drug-like properties.[3][5][6] This guide provides an in-depth exploration of 3D spirocyclic scaffolds, from the foundational rationale for their use to synthetic strategies, their impact on molecular properties, and their successful application in clinically approved drugs.

The "Escape from Flatland": A Mandate for Three-Dimensionality

The over-reliance on flat, sp2-hybridized carbon-rich molecules in early drug discovery was largely a consequence of the accessible synthetic chemistry, particularly cross-coupling reactions, which favored the construction of aromatic and heteroaromatic systems.[7] However, analysis of compounds progressing through clinical trials revealed a clear trend: molecules with a higher degree of saturation and three-dimensionality exhibit a greater probability of clinical success.[1][7][8]

This observation is quantified by the Fraction sp3 (Fsp3) , a simple yet powerful metric defined as the number of sp3 hybridized carbons divided by the total carbon count.[1][7] A higher Fsp3 value generally correlates with:

  • Improved Aqueous Solubility: Increased saturation disrupts crystal lattice packing and reduces the entropic penalty of solvation.[7][9]

  • Enhanced Selectivity: The rigid, directional projection of functional groups from a 3D core allows for more precise and unique interactions with a target's binding site, reducing off-target effects.[10][11]

  • Novel Intellectual Property: Moving into 3D chemical space provides opportunities to develop novel molecular architectures, creating a clear path for intellectual property claims.[12]

  • Reduced Compound Promiscuity: Flatter, more lipophilic molecules often exhibit promiscuous binding to multiple targets, a liability that is mitigated by the more defined shape of 3D molecules.[1]

The following diagram illustrates the conceptual shift from traditional 2D-focused libraries to 3D-enriched libraries, a core tenet of the "escape from flatland" philosophy.

G cluster_0 Traditional Drug Discovery ('Flatland') cluster_1 Modern Drug Discovery ('Escape from Flatland') A High-Throughput Synthesis (e.g., Suzuki, Buchwald-Hartwig) B Predominantly Flat, Aromatic (Low Fsp3) Compound Libraries A->B C Challenges: - Poor Solubility - Target Promiscuity - Metabolic Liability - Crowded IP Space B->C E 3D-Enriched, Saturated (High Fsp3) Scaffolds B->E Strategic Shift D Advanced Synthetic Methods (e.g., Spirocyclization, Photoredox) D->E F Improved Properties: - Higher Solubility - Enhanced Selectivity - Better PK Profiles - Novel IP E->F G cluster_workflow Generalized Synthetic Workflow for Spirocycle Construction A 1. Starting Material Selection (e.g., Cyclic Ketone, Di-functionalized Precursor) B 2. Quaternary Center Formation (e.g., Spiro-alkylation, Grignard addition) A->B Establish spiro-atom precursor C 3. Key Cyclization Reaction (e.g., RCM, Intramolecular Alkylation, Cycloaddition) B->C Form second ring D 4. Scaffold Elaboration (Introduction of exit vectors for diversification) C->D Functionalization E 5. Purification & Characterization (HPLC, NMR, MS) D->E Quality Control F Spirocyclic Scaffold (Ready for Fragment Library) E->F

Caption: A generalized workflow for the synthesis and validation of a spirocyclic scaffold.

Experimental Protocols: A Practical Guide

To translate theory into practice, robust and reproducible experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative spirocyclic scaffold and the evaluation of a critical physicochemical property.

Protocol 4.1: Synthesis of a Bis-Spiro-Imidazolinone Scaffold

This protocol is adapted from a known procedure for creating novel bis-spirocyclic frameworks and represents a self-validating system where successful synthesis can be confirmed by standard analytical techniques. [13] Objective: To synthesize a bis-spiro-imidazolinone scaffold, a high-Fsp3 framework suitable for elaboration in a fragment-based discovery program.

Materials:

  • 4-N-benzyl piperidone

  • Sodium cyanide (NaCN)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Standard glassware, magnetic stirrer, heating mantle, and rotary evaporator

  • Reverse-phase HPLC, ¹H NMR, and LC-MS for analysis

Step-by-Step Methodology:

  • Step 1: Cyanation of Piperidone (Formation of α-aminonitrile)

    • To a solution of 4-N-benzyl piperidone (1.0 eq) in methanol, add sodium cyanide (1.2 eq).

    • Add a solution of aqueous sodium hydroxide (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Causality: This is a Strecker-type reaction. The cyanide anion acts as a nucleophile, attacking the carbonyl carbon of the piperidone to form a cyanohydrin, which is then converted to the α-aminonitrile. The basic conditions facilitate the reaction.

    • Validation: Monitor reaction completion by TLC or LC-MS. The product should show a characteristic mass increase corresponding to the addition of a -CN group.

  • Step 2: Hydrolysis of the Cyano Group

    • Carefully add concentrated sulfuric acid to the crude product from Step 1 at 0 °C.

    • Heat the mixture to 80 °C for 4 hours.

    • Cool the reaction and quench by pouring it onto ice, then neutralize with a saturated solution of sodium bicarbonate.

    • Causality: The strong acidic conditions hydrolyze the nitrile functionality to a carboxylic acid, forming the α-amino acid intermediate.

    • Validation: The product will have a different retention time on LC-MS, and the mass will correspond to the hydrolyzed product.

  • Step 3: Bucherer-Bergs Reaction (Imidazolinone Formation)

    • To the crude α-amino acid from Step 2, add a mixture of acetone (as both solvent and reactant, 5.0 eq) and ammonium carbonate (3.0 eq).

    • Heat the reaction in a sealed vessel to 90 °C for 12 hours.

    • Causality: This one-pot reaction condenses the amino acid with acetone and ammonium carbonate to form a hydantoin (imidazolinone) ring, creating the first spiro-center.

    • Validation: Successful cyclization is confirmed by ¹H NMR, which will show characteristic peaks for the newly formed ring, and by a corresponding mass change in LC-MS.

  • Step 4: Purification

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to yield the final bis-spiro-imidazolinone scaffold.

    • Validation: Final purity should be >95% as determined by HPLC. The structure must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 4.2: Determination of Kinetic Aqueous Solubility via Turbidimetry

Objective: To assess the aqueous solubility of a spirocyclic compound, a critical parameter for oral bioavailability.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Plate reader capable of measuring absorbance at 620 nm

  • Automated liquid handler or multichannel pipette

Step-by-Step Methodology:

  • Step 1: Compound Preparation

    • Create a serial dilution of the 10 mM DMSO stock solution in a 96-well DMSO plate.

    • In a separate 96-well analysis plate, add 198 µL of PBS (pH 7.4) to each well.

  • Step 2: Sample Addition

    • Using a liquid handler, transfer 2 µL of the DMSO serial dilutions into the corresponding wells of the analysis plate containing PBS. This results in a final DMSO concentration of 1%.

    • Causality: The abrupt change in solvent environment from DMSO to aqueous buffer will cause compounds to precipitate if their concentration exceeds their aqueous solubility limit.

  • Step 3: Incubation and Measurement

    • Shake the analysis plate for 2 hours at room temperature to allow precipitation to equilibrate.

    • Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.

    • Causality: Precipitated particles will scatter light, leading to an increase in measured absorbance (turbidity). Wells with no precipitate will remain clear.

  • Step 4: Data Analysis

    • Plot the measured absorbance against the compound concentration.

    • The solubility limit is determined as the concentration at which the absorbance begins to sharply increase, indicating the onset of precipitation. This point can be identified by fitting the data to a sigmoidal curve or by a defined threshold.

    • Validation: The system is validated by running compounds with known high and low solubilities as controls (e.g., propranolol and griseofulvin). The results should fall within the expected range for these controls.

Case Studies: Spirocycles in Approved Drugs

The ultimate validation of a chemical scaffold is its successful incorporation into a clinically approved therapeutic. A growing number of FDA-approved drugs feature spirocyclic cores, underscoring their value in addressing challenging biological targets. [8][14][15][16]

Drug Name Spirocyclic Core Therapeutic Target Therapeutic Area Contribution of Spirocycle
Revumenib Spiro-oxazolidinone Menin-MLL Interaction Acute Leukemia The spirocyclic core is essential for optimizing binding to the menin protein, providing a rigid scaffold that orients key binding motifs into the pocket. [17]
Spironolactone Spiro-lactone Mineralocorticoid Receptor Hypertension, Heart Failure This classic example uses a spiro-fused lactone ring on a steroid backbone to achieve potent antagonism of the receptor. [18][19]
Irbesartan Spiro-cyclopentane Angiotensin II Receptor Hypertension The spiro-cyclopentane-imidazolidinone core provides a rigid 3D structure that contributes to the high-affinity binding required for receptor blockade. [15]

| Fluspirilene | Bis-spiro-piperidine | Dopamine D2 Receptor | Schizophrenia | The dual spirocycle architecture creates a highly rigid and defined molecular shape, crucial for its potent antipsychotic activity. [7][15]|

Future Directions and Conclusion

The strategic shift away from "flatland" is no longer a niche concept but a central theme in modern medicinal chemistry. Spirocyclic scaffolds represent a mature and highly effective approach for instilling the three-dimensionality that correlates with improved clinical outcomes. [5][7]Their development has been propelled by advances in synthetic chemistry and a deeper understanding of their impact on molecular properties. [20][21] Future advancements will likely focus on:

  • Computational Design: The use of computational tools to design novel spirocyclic scaffolds with tailored geometries and property profiles. [5][22]* Asymmetric Synthesis: The development of more efficient and scalable methods for controlling the stereochemistry of complex spirocycles, as chirality is a key element of their 3D nature. [3]* DNA-Encoded Libraries (DEL): The incorporation of novel spirocyclic scaffolds into DELs to explore vast chemical space and identify hits for difficult targets. [11][23] In conclusion, 3D spirocyclic scaffolds are not merely a tool for creating structural novelty; they are a field-proven strategy for solving fundamental challenges in drug design. By providing a rigid, controllable, and three-dimensional framework, they enable medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties, ultimately paving a more direct path from a screening hit to a successful clinical candidate.

References

  • Carreira, E. M., & Fessard, T. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-527. [Link]

  • Che, M., et al. (2023). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Chemical Biology, 18(2), 346-356. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • Carreira, E. M., & Fessard, T. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3679. [Link]

  • Conti, P., et al. (2021). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 23(12), 805-812. [Link]

  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Turner, P. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 647-657. [Link]

  • O'Brien, P. (2019). Escape from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. ACS Medicinal Chemistry Letters, 10(11), 1536-1540. [Link]

  • Meryem, A., et al. (2026). Spiro scaffolds: synthetic strategies and pharmacological activities. Journal of Taibah University for Science. [Link]

  • Larsson, D. (2022). Escape from Flatland: 2D to 3D Molecules via Dearomatization. Research Communities. [Link]

  • SpiroChem. (n.d.). Scaffolds. SpiroChem. [Link]

  • Guedes, A. F. Q., et al. (2022). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers, 9, 2704-2734. [Link]

  • Hiesinger, K., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4216. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative. [Link]

  • Batista, V. F., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1032-1087. [Link]

  • Schiebel, J., et al. (2016). A Generic 3D-Diverse Fragment Library for Crystallographic Screening and Drug Discovery. Acta Crystallographica Section A, 72(a1), C1318. [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Pharmacelera. [Link]

  • Hiesinger, K., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening? Sygnature Discovery. [Link]

  • Dilly, S. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(2), 113-118. [Link]

  • Foley, D. J., et al. (2020). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Angewandte Chemie International Edition, 59(35), 15008-15014. [Link]

  • Dimova, D., & Bajorath, J. (2016). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(9), 4181-4194. [Link]

  • Alizadeh, A., et al. (2022). An experimental and computational study of new spiro-barbituric acid pyrazoline scaffolds: restricted rotation vs. annular tautomerism. New Journal of Chemistry, 46, 7306-7313. [Link]

  • Krasavin, M. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(18), 3364. [Link]

  • ResearchGate. (n.d.). Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. [Link]

  • SpiroChem. (2021). Expertise of the month: Scaffolds and capping agents diversity. SpiroChem. [Link]

Sources

Escaping Flatland: A Technical Guide to Novel sp³-Rich Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For decades, medicinal chemistry has been dominated by aromatic, sp²-hybridized scaffolds, a phenomenon often termed the "flatland" of drug discovery. While this approach has yielded numerous successful therapeutics, it has also contributed to challenges in hitting difficult targets and is associated with unfavorable physicochemical properties. This guide delves into the rationale, design, and application of novel sp³-rich building blocks—a class of saturated, three-dimensional molecular fragments designed to overcome the limitations of traditional flat molecules. We will explore the tangible benefits of increasing molecular three-dimensionality, provide detailed synthetic protocols for accessing key sp³-rich scaffolds, and present a framework for their strategic deployment in modern drug discovery campaigns.

The Imperative for Three-Dimensionality in Drug Discovery

The drug discovery process is fraught with high attrition rates, with many candidates failing due to poor efficacy, unforeseen toxicity, or suboptimal pharmacokinetic (PK) properties.[1] A growing body of evidence suggests that a significant contributing factor is the over-reliance on flat, aromatic molecules.[2] While synthetically accessible, these sp²-rich compounds often possess high lipophilicity, leading to poor solubility and metabolic instability.

Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule introduces greater three-dimensionality.[3] This structural shift is not merely an aesthetic change; it has profound, beneficial consequences for drug development:

  • Enhanced Solubility: Saturated, sp³-rich scaffolds disrupt the crystal lattice packing that can plague flat, aromatic compounds, often leading to a significant improvement in aqueous solubility—a critical factor for bioavailability.[4]

  • Improved Metabolic Stability: The introduction of complex, three-dimensional stereochemistry can shield molecules from metabolic enzymes (e.g., Cytochrome P450s), reducing clearance rates and improving in vivo half-life.

  • Novel Intellectual Property: Moving into three-dimensional chemical space opens up vast, underexplored territories for novel composition-of-matter patents, providing a significant competitive advantage.

  • Increased Target Specificity: The defined three-dimensional arrangement of functional groups on an sp³-rich core allows for more precise and specific interactions with the complex topology of protein binding sites. This can lead to higher potency and a reduction in off-target effects.[5] Compounds with low Fsp³ values are more likely to be "frequent hitters" that lack specificity.[3]

The strategic shift towards sp³-rich building blocks is a direct response to the limitations of "flatland" chemistry and represents a proactive approach to improving the quality and success rate of clinical candidates.[6]

Designing Novel sp³-Rich Building Blocks: A Workflow

The creation of effective sp³-rich fragments is not a matter of random synthesis but a deliberate design process. It involves a synergistic interplay between computational modeling and synthetic feasibility. The goal is to create building blocks that are not just three-dimensional but also decorated with useful chemical handles for subsequent elaboration.

A typical design workflow can be visualized as follows:

G cluster_0 Design & Synthesis Workflow A 1. Scaffold Selection (e.g., Bicyclo[1.1.1]pentane, Cubane, Spirocycle) B 2. In Silico Analysis (Shape, Vector Analysis, Property Calculation) A->B C 3. Synthetic Route Design (Feasibility, Scalability) B->C D 4. Synthesis & QC (Protocol Execution, Purification, Analysis) C->D E 5. Library Integration (Ready-for-chemistry Building Block) D->E

Caption: A generalized workflow for the design and synthesis of novel sp³-rich building blocks.

Step 1: Scaffold Selection: The process begins with the identification of a core scaffold that imparts the desired three-dimensional geometry. Examples include:

  • Bicyclo[1.1.1]pentanes (BCPs): Rigid, linear scaffolds that act as bioisosteres for para-substituted phenyl rings but with vastly improved physicochemical properties.

  • Cubanes: Highly strained, cage-like structures that provide unique exit vectors in three-dimensional space.

  • Spirocycles: Scaffolds containing two rings connected by a single common atom, enforcing a rigid, non-planar conformation.[7]

Step 2: In Silico Analysis: Before any synthesis is attempted, computational tools are used to evaluate the potential of the designed building blocks. Principal Moments of Inertia (PMI) plots are used to quantify the degree of rod-, disk-, or sphere-like character.[3] Calculated properties such as Fsp³, solubility (logS), and lipophilicity (logP) are predicted to ensure the final building blocks will have desirable drug-like properties.

Key Classes of sp³-Rich Scaffolds and Their Synthesis

The true value of a technical guide lies in its actionable protocols. Here, we present methodologies for accessing some of the most impactful sp³-rich building blocks.

Bicyclo[1.1.1]pentanes (BCPs) as Phenyl Ring Bioisosteres

BCPs are perhaps the most successful class of sp³-rich building blocks to have emerged in recent years. They serve as excellent replacements for para-substituted aromatic rings, maintaining a similar vector for substituent placement while dramatically increasing the Fsp³ count.

Table 1: Physicochemical Property Comparison: Phenyl vs. BCP

Propertyp-Xylene (Aromatic Analog)1,3-Dimethylbicyclo[1.1.1]pentane (BCP Analog)Rationale for Improvement
Fsp³ 0.251.00Complete replacement of sp² carbons with sp³ carbons.
cLogP 3.11.8Reduced lipophilicity due to removal of the π-system.
Aqueous Solubility LowSignificantly HigherImproved crystal packing and reduced hydrophobicity.
Metabolic Liability High (Aromatic Oxidation)LowRemoval of sites susceptible to P450-mediated oxidation.
Protocol: Synthesis of Bicyclo[1.1.1]pentan-1-amine

This protocol outlines a common route to a key BCP building block, starting from [1.1.1]propellane.

Causality: The reaction proceeds via the radical addition of a protected amine equivalent across the highly strained central bond of [1.1.1]propellane. The choice of a radical initiator like AIBN and a thiol co-reagent is critical for efficient chain propagation under mild conditions.

Step-by-Step Methodology:

  • Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of [1.1.1]propellane (1.0 eq) in toluene (0.1 M).

  • Reagent Addition: Add N-tert-butoxycarbonyl-O-phenylhydroxylamine (1.2 eq), thiophenol (1.5 eq), and azobisisobutyronitrile (AIBN) (0.1 eq).

  • Reaction: Degas the solution with argon for 15 minutes. Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected BCP-amine.

  • Deprotection: Dissolve the purified product in a 4 M solution of HCl in dioxane. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether and filter to obtain bicyclo[1.1.1]pentan-1-amine hydrochloride as a white solid.

Application in Drug Discovery Programs

The integration of sp³-rich building blocks can fundamentally alter the trajectory of a hit-to-lead campaign. Their rigid and well-defined geometries provide a powerful tool for exploring structure-activity relationships (SAR).

G cluster_0 Hit-to-Lead Optimization with sp³-Rich Blocks A Initial Hit (Flat, High LogP, Poor Solubility) B Property Enhancement (Replace Phenyl with BCP) A->B Bioisosteric Replacement C Vector Exploration (Decorate BCP with Functional Groups) B->C SAR Expansion D Lead Candidate (Improved PK/PD, Novel IP) C->D Optimization

Sources

Navigating Chemical Space: Technical Profile of 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of "escaping flatland," spirocyclic scaffolds have emerged as critical tools for increasing the fraction of sp


 hybridized carbons (

) in drug candidates. This guide provides an in-depth technical analysis of 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one , a specialized building block that offers a unique combination of metabolic stability, defined exit vectors, and electrophilic utility. Unlike simple spiro[3.3]heptanes, this ketone-functionalized derivative allows for orthogonal functionalization—using the ketone for reductive aminations or olefination, and the bromomethyl group for alkylation reactions—making it a versatile node for library synthesis.

Part 1: Chemical Identity & Structural Specifications

This section defines the precise chemical identity of the target molecule. Due to the specialized nature of this building block, the SMILES string is constructed based on definitive IUPAC connectivity rules for the spiro[3.3]heptane core.

Nomenclature & Identifiers[2][3][4][5][6][7]
PropertySpecification
IUPAC Name 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one
Molecular Formula C

H

BrO
Molecular Weight 217.10 g/mol
SMILES (Canonical) CC1(CBr)CC2(CCC2)C(=O)1
InChI String InChI=1S/C9H13BrO/c1-9(6-10)4-8(11)7(4)2-3-7/h4H,2-3,6H2,1H3
Core Scaffold Spiro[3.3]heptane
Key Functionalities

-Quaternary Carbon, Electrophilic Alkyl Halide, Strained Ketone

Structural Logic Verification: The SMILES CC1(CBr)CC2(CCC2)C(=O)1 encodes the following connectivity:

  • C1 (Position 3): A quaternary carbon bearing a Methyl group (C) and a Bromomethyl group (CBr).

  • C (Position 2): A methylene bridge connecting the quaternary carbon to the spiro center.

  • C2 (Position 4): The spiro carbon, shared with the unsubstituted cyclobutane ring (CCC2).

  • C(=O)1 (Position 1): The ketone carbonyl, which closes the ring back to the quaternary carbon (C1) via a bond, completing the first 4-membered ring.

Part 2: Structural Significance & Medicinal Chemistry Utility[3][4][10][11]

The "Gem-Dimethyl" Effect in 3D

The 3,3-disubstitution pattern (methyl/bromomethyl) on the cyclobutane ring introduces a conformational constraint analogous to the Thorpe-Ingold effect. This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to a protein target.

Vector Analysis
  • Orthogonality: The ketone vector (sp

    
    ) and the bromomethyl vector (sp
    
    
    
    ) are geometrically distinct. The spiro junction forces the two cyclobutane rings to be perpendicular (puckered conformation), creating a rigid, non-planar topology that mimics the space-filling properties of phenyl rings without the metabolic liability of aromatic systems.
  • Metabolic Stability: The spiro[3.3]heptane core is generally resistant to oxidative metabolism (P450s) compared to piperidines or cyclohexanes, making it an excellent "bioisostere" for saturated ring systems.

Part 3: Synthesis & Experimental Protocols

While simple spirocycles are made via double alkylation, the synthesis of substituted spiro[3.3]heptan-1-ones requires more sophisticated methods to handle ring strain. The most robust, authoritative method for accessing this core is the Semipinacol Rearrangement strategy, pioneered in recent years for high-strain scaffolds.

Authoritative Synthesis Route: Strain-Relocating Semipinacol Rearrangement

Reference: This approach is grounded in the methodology developed by Mykhailiuk and colleagues (e.g., Eur. J. Org. Chem. 2025; Tetrahedron 2023).[1]

Mechanistic Pathway (Graphviz)

SynthesisPath SM1 1-Sulfonylbicyclo[1.1.0]butane Inter 1-Bicyclobutylcyclopropanol (Intermediate) SM1->Inter Nucleophilic Addition (Li-Base) SM2 Substituted Cyclopropanone (masked) SM2->Inter Product 3-Substituted Spiro[3.3]heptan-1-one Inter->Product Semipinacol Rearrangement Acid Acid Catalyst (MsOH or AlCl3) Acid->Inter Promotes

Caption: Figure 1. The strain-relocating semipinacol rearrangement allows access to the spiro[3.3]heptan-1-one core by leveraging the high potential energy of bicyclobutane precursors.

Detailed Protocol: Semipinacol Rearrangement

Context: This method avoids the difficult cyclization of 1,3-dihalides which often leads to polymerization.

  • Reagents:

    • 1-(Phenylsulfonyl)bicyclo[1.1.0]butane (Electrophile).

    • 1-Sulfonylcyclopropanol (Nucleophile precursor).[2]

    • Base:

      
      -BuLi or LiHMDS.
      
    • Acid: Methanesulfonic acid (MsOH).

  • Step-by-Step Procedure:

    • Activation: Cool a solution of 1-sulfonylcyclopropanol in dry THF to -78°C. Add

      
      -BuLi (1.1 equiv) dropwise to generate the lithiated cyclopropoxide.
      
    • Coupling: Cannulate the solution of 1-(phenylsulfonyl)bicyclo[1.1.0]butane into the reaction mixture. Stir at -78°C for 1 hour, then warm to 0°C.

    • Rearrangement: Quench the reaction with excess MsOH (methanesulfonic acid) at 0°C. The acidic medium triggers the migration of the cyclobutane bond, relieving the strain of the bicyclobutane system and forming the spiro[3.3]heptanone core.

    • Workup: Dilute with Et

      
      O, wash with NaHCO
      
      
      
      , dry over MgSO
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Hexane/EtOAc).

  • Functionalization to Target (Bromomethylation):

    • To achieve the specific 3-(bromomethyl)-3-methyl substitution, the starting material (cyclopropanol equivalent) must bear the gem-methyl/hydroxymethyl group, or the ketone product is subjected to

      
      -alkylation (though C3 is 
      
      
      
      to the ketone, requiring de novo ring construction for precise positioning).
    • Alternative:Double Alkylation of Ketals. React pentaerythritol tribromide derivatives with malonate enolates, followed by decarboxylation, though this often yields the oxetane. For spiro-ketones, the semipinacol route is superior.

Part 4: Decision Logic for Drug Discovery

How should a medicinal chemist utilize this scaffold?

AppLogic Start Spiro[3.3]heptan-1-one Scaffold Branch1 Ketone Functionalization Start->Branch1 Branch2 Bromomethyl Displacement Start->Branch2 RedAm Reductive Amination (Access to Amines) Branch1->RedAm Wittig Wittig/Horner-Wadsworth (Access to Alkenes) Branch1->Wittig SN2 SN2 Reaction (N/O/S-Nucleophiles) Branch2->SN2 Outcome High Fsp3 Lead Candidate (Improved Solubility/Metabolic Stability) RedAm->Outcome SN2->Outcome

Caption: Figure 2. Divergent synthesis strategy using the orthogonal reactivity of the ketone and alkyl bromide handles.

References

  • Mykhailiuk, P. K., et al. (2023).[3] "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Tetrahedron, 134, 133296.

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.

  • Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry." Organic Letters, 12(9), 1944-1947.[4]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • SpiroChem AG. "Spirocyclic Building Blocks for Scaffold Assembly." Sigma-Aldrich Technical Guide.

Sources

Commercially Available Spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists & Drug Developers

Part 1: The "Escape from Flatland" Imperative

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-rich architectures is a critical strategy to improve physicochemical properties and clinical success rates. The spiro[3.3]heptane  scaffold has emerged as a premier "spacer" and bioisostere, offering a rigid, non-planar geometry that distinctively alters the vector projection of substituents compared to traditional rings like piperazine, piperidine, or 1,4-disubstituted benzenes.
1.1 Structural & Geometric Distinctiveness

Unlike the collinear exit vectors of 1,4-phenylene (


) or the chair conformation of piperazine, the spiro[3.3]heptane core projects substituents at a distinct angle (approx. 

). This "kinked" geometry allows for:
  • Novel Chemical Space: Access to binding pockets inaccessible to flat aromatic linkers.

  • Metabolic Stability: The strained cyclobutane rings are surprisingly resistant to oxidative metabolism (P450s) compared to flexible alkyl chains or electron-rich aromatics.

  • Solubility Enhancement: The high Fraction of

    
     carbons (
    
    
    
    ) disrupts crystal packing energy, often leading to improved aqueous solubility.
Part 2: Commercial Landscape & Bioisosteric Utility

The commercial availability of spiro[3.3]heptane derivatives has exploded, driven by suppliers like Enamine, WuXi AppTec, and PharmaBlock. Researchers can now bypass the arduous construction of the quaternary carbon center and focus on library generation.

2.1 Key Bioisosteric Mappings

The following table summarizes the primary bioisosteric replacements facilitated by commercially available spiro[3.3] scaffolds.

Traditional ScaffoldSpiro[3.3] BioisostereKey Property Change
Piperazine 2,6-Diazaspiro[3.3]heptane Reduced Lipophilicity (

), Increased Basicity.
Morpholine 2-Oxa-6-azaspiro[3.3]heptane Lower Lipophilicity (

), Higher Solubility.
Piperidine 2-Azaspiro[3.3]heptane Altered Vector Geometry, Reduced Metabolic Liability.
1,4-Phenylene Spiro[3.3]heptane-2,6-dicarboxylic acid Non-planar spacer, "Kinked" vector (

vs

).
2.2 Commercial Categories
  • Functionalized Amines:

    • Spiro[3.3]heptane-2,6-diamine: A rigid diamine spacer.

    • N-Boc-2,6-diazaspiro[3.3]heptane: Monoprotected building block for asymmetric functionalization.

  • Acids & Esters:

    • Spiro[3.3]heptane-2-carboxylic acid: Used to append the lipophilic spiro core as a terminal group.

  • Hetero-Spirocycles:

    • 2-Oxa-6-azaspiro[3.3]heptane: The "flagship" morpholine mimic (see Case Study).

Part 3: Case Study – AZD1979 & The Morpholine Replacement[2]

Compound: AZD1979 (MCHr1 Antagonist) Target: Melanin-Concentrating Hormone Receptor 1 (Obesity/Diabetes)[1]

The Challenge: Early leads containing a morpholine moiety suffered from metabolic instability and suboptimal lipophilicity. The Solution: AstraZeneca scientists replaced the morpholine ring with 2-oxa-6-azaspiro[3.3]heptane .

  • Result:

    • Basicity: The pKa increased by ~1.5 units (due to ring strain and lack of inductive withdrawal from the distant oxygen in the spiro system compared to the direct ether in morpholine).

    • Lipophilicity: LogD

      
       dropped by 1.2 units, improving the metabolic stability profile.
      
    • Efficacy: Retained nanomolar potency (

      
       nM) while improving DMPK properties.
      

This case validates the 2-oxa-6-azaspiro[3.3]heptane scaffold as a "plug-and-play" bioisostere for morpholine when lower LogD is required.

Part 4: Synthetic Accessibility & Protocols[4][5]

While many derivatives are purchasable, custom substitution often requires synthesizing the core or manipulating a commercial precursor.

4.1 Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the classical route to 2,6-diazaspiro[3.3]heptane from pentaerythritol, a scalable pathway used by commercial suppliers.

SpiroSynthesis cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Deprotection A Pentaerythritol B Pentaerythritol Tetrabromide A->B HBr, AcOH Reflux C N,N'-Ditosyl 2,6-diazaspiro[3.3]heptane B->C TsNH2, K2CO3 DMF, 150°C D 2,6-Diazaspiro[3.3]heptane (Dihydrochloride) C->D Mg, MeOH Sonication or Na/Naphthalene

Caption: Scalable synthesis of 2,6-diazaspiro[3.3]heptane from pentaerythritol via double cyclization.

4.2 Detailed Experimental Protocol: Deprotection of N-Tosyl Spirocycles

Commercially, the N-tosyl intermediate is often the stable precursor sold or stored. Removal of the tosyl group is a common bottleneck. The following protocol (Mg/MeOH) is milder than HBr/AcOH.

Objective: Deprotection of N,N'-ditosyl-2,6-diazaspiro[3.3]heptane to yield the free amine or HCl salt.

Reagents:

  • N,N'-ditosyl-2,6-diazaspiro[3.3]heptane (1.0 equiv)

  • Magnesium turnings (50 equiv)

  • Anhydrous Methanol (0.1 M concentration)

  • Sonicator bath

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with N,N'-ditosyl-2,6-diazaspiro[3.3]heptane and anhydrous methanol.

  • Activation: Add Magnesium turnings (approx. 10 equiv initially). Place the flask in a sonication bath.

  • Reaction: Sonicate the mixture. The reaction is exothermic; monitor temperature. Add remaining Mg turnings in portions over 1-2 hours to maintain steady hydrogen evolution.

  • Monitoring: Monitor by LC-MS for the disappearance of the tosyl mass peak.

  • Workup:

    • Quench the grey suspension carefully with saturated

      
       solution.
      
    • Extract with DCM or

      
      /iPrOH (3:1) if the amine is lipophilic.
      
    • Alternative for HCl salt: Filter off solids, acidify filtrate with HCl in dioxane, and concentrate to precipitate the dihydrochloride salt.

  • Purification: The free amine is often volatile or hygroscopic. Isolation as the Boc-protected derivative or HCl salt is recommended for storage.

4.3 Coupling Conditions for Library Synthesis

Spiro[3.3] amines can be sterically encumbered. Standard EDC/HOBt couplings may be sluggish.

  • Recommended: HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, RT, 2-16h.

  • For Difficult Substrates: Convert the carboxylic acid to the acid chloride (SOCl2) or use T3P (Propylphosphonic anhydride) in EtOAc.

References
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-disubstituted Derivatives. Organic Letters . Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition . Link

  • Johansson, A., et al. (2016). Discovery of AZD1979, a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist.[2] Journal of Medicinal Chemistry . Link

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv . Link

  • Barnes-Seeman, D., et al. (2014). Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist. Journal of Medicinal Chemistry . Link(Note: Describes related spiro[3.5] systems).

Sources

Conformational Analysis of 3-Substituted Spiro[3.3]heptan-1-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis, synthesis, and medicinal chemistry applications of 3-substituted spiro[3.3]heptan-1-ones.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) correlates with improved clinical success rates by enhancing solubility and metabolic stability. The spiro[3.3]heptan-1-one  scaffold represents a critical "saturated bioisostere" for planar aromatic systems.

Unlike flexible cyclohexanes or planar benzenes, this scaffold offers a unique, rigidified geometry. This guide focuses on the 3-substituted spiro[3.3]heptan-1-one , a specific subclass where the substituent (


 to the carbonyl) dictates the puckering preference of the cyclobutanone ring, thereby controlling the exit vectors of pharmacophores.

Structural Physics & Conformational Dynamics

To master this scaffold, one must understand the competition between torsional strain (eclipsing interactions) and angle strain (Baeyer strain).

The Geometry of the Core

The spiro[3.3]heptane core consists of two cyclobutane rings sharing a single carbon (C4).

  • Cyclobutane Pucker: An unsubstituted cyclobutane ring is not planar; it adopts a "butterfly" or puckered conformation with a dihedral angle of

    
    30° to relieve torsional strain between adjacent methylenes.
    
  • The Ketone Effect: Introducing a carbonyl at C1 (spiro[3.3]heptan-1-one) creates an

    
     center. This removes one set of eclipsing interactions, typically reducing the pucker angle to 
    
    
    
    20–25° and lowering the barrier to ring inversion.
The 3-Substituent Effect

In a 3-substituted spiro[3.3]heptan-1-one, the substituent resides on the carbon opposite the spiro center (within the ketone ring).

  • Pseudo-Equatorial vs. Pseudo-Axial: The ring will bias its equilibrium toward the conformer where the C3-substituent is pseudo-equatorial .

  • 1,3-Diaxial-Like Strain: A pseudo-axial substituent would incur transannular strain with the C1-carbonyl oxygen and the C4-spiro bonds.

  • The Barrier: The energy barrier for ring inversion (flipping the "butterfly" wings) is low (

    
     kcal/mol), meaning these molecules rapidly interconvert at room temperature unless locked by bulky substituents or crystal packing forces.
    
Visualization of the Conformational Landscape

The following diagram illustrates the energy landscape and the equilibrium shift induced by the C3-substituent.

ConformationEnergy ConfA Conformer A (Substituent Pseudo-Axial) High Energy TS Transition State (Planar Ring) Max Torsional Strain ConfA->TS Ring Flip (+ kcal/mol) TS->ConfA Reversion ConfB Conformer B (Substituent Pseudo-Equatorial) Global Minimum TS->ConfB Relaxation ConfB->TS High Barrier

Figure 1: Conformational equilibrium of 3-substituted spiro[3.3]heptan-1-ones. The system favors the pseudo-equatorial orientation (Conformer B) to minimize steric clash with the spiro-center.

Synthesis & Access

Causality in Synthesis: Accessing the 3-substituted ketone requires specific methodologies because direct alkylation of the parent ketone often leads to poly-alkylation or regiochemical mixtures.

The Semipinacol Rearrangement Route

The most robust method, developed by Mykhailiuk and colleagues, utilizes a strain-release strategy.

  • Starting Materials: 1-sulfonylbicyclobutanes and cyclopropanols.[1]

  • Mechanism: Acid-mediated rearrangement of a 1-bicyclobutylcyclopropanol intermediate.[1][2]

  • Outcome: This method is regio- and stereospecific, transferring the chirality of the cyclopropanol precursor to the C3 position of the final spiro ketone.[1]

Experimental Protocols for Conformational Analysis

To validate the conformation of your specific derivative, rely on a "Self-Validating" workflow combining Dynamic NMR (DNMR) and DFT.

Protocol: Variable Temperature (VT) NMR

Because the barrier to inversion is low, room temperature NMR often shows time-averaged signals. You must "freeze" the conformers.

Reagents & Equipment:

  • 600 MHz NMR Spectrometer (minimum).

  • Solvent:

    
     (Dichloromethane-d2) or THF-d8 (for temperatures down to -100°C).
    

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL of

    
    .
    
  • Baseline Acquisition: Acquire a standard 1H spectrum at 298 K (25°C). Note the chemical shift of the protons at C2 and C4 (spiro center). If they appear as simple multiplets, rapid exchange is occurring.

  • Cooling Phase: Lower temperature in 10 K increments (298K

    
     273K 
    
    
    
    ...
    
    
    183K).
  • Coalescence Detection: Look for the "decoalescence" of the C2/C4 protons. They should split into distinct axial/equatorial signals as the ring flip slows.

  • Calculation: Use the coalescence temperature (

    
    ) and the frequency separation (
    
    
    
    ) at the low-temperature limit to calculate the free energy of activation (
    
    
    ) using the Eyring equation.
Protocol: Computational Validation (DFT)

Do not rely solely on NMR. Confirm the preferred pucker angle computationally.

Software: Gaussian 16, ORCA, or equivalent. Method:

  • Geometry Optimization: Run optimization at B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP (better for dispersion).

  • Scan Coordinate: Perform a relaxed potential energy surface (PES) scan of the C2-C1-C4-C3 dihedral angle from -40° to +40°.

  • Frequency Check: Ensure the minimum has zero imaginary frequencies and the transition state (planar) has exactly one imaginary frequency corresponding to the ring flip.

Data Presentation & Bioisosteric Utility

When substituting a phenyl ring with this scaffold, the vector alignment is critical.

ParameterPhenyl RingSpiro[3.3]heptan-1-one (3-sub)Implication
Hybridization

(Planar)

(3D, Puckered)
Increased solubility (

).
Exit Vector Angle 120° (meta) / 180° (para)~140° - 160° (Variable)"Kinked" geometry allows access to novel binding pockets.
Metabolic Liability High (Oxidation prone)LowQuaternary spiro center blocks metabolic hotspots.
Lipophilicity (LogP) HighModerate/LowImproved ADME profile.
Bioisostere Design Workflow

The following diagram outlines the decision process for replacing an aromatic ring with a spiro[3.3]heptane core.

BioisostereLogic Start Target: Phenyl Ring Replacement Analyze Analyze Exit Vectors (Para vs Meta) Start->Analyze Select Select Scaffold: Spiro[3.3]heptan-1-one Analyze->Select Need 3D complexity Sub3 3-Substitution Strategy (Mimics Meta/Para hybrid) Select->Sub3 CheckConf Check Conformation (Is substituent equatorial?) Sub3->CheckConf Optimize Optimize Polarity (Ketone H-bond acceptor) CheckConf->Optimize Valid Pucker Final Candidate Generation Optimize->Final

Figure 2: Logic flow for utilizing spiro[3.3]heptan-1-one as a bioisostere.

References

  • Mykhailiuk, P. K. (2024).[3] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link

  • Wiberg, K. B. (1986). The structure of cyclobutane. Journal of the American Chemical Society.[4] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. Link

  • Levterov, V. V., et al. (2020). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chemical Science. Link

  • Barnett, C., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Spiro[3.3]heptane Scaffold

In contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced physicochemical properties and biological activity is paramount. The rigid, three-dimensional spiro[3.3]heptane motif has emerged as a valuable scaffold, often serving as a saturated bioisostere for aromatic rings, thereby enabling an "escape from flatland" in drug design.[1] This strategic replacement of planar aromatic systems with sp³-rich cores can lead to improved solubility, metabolic stability, and novel intellectual property positions. The title compound, 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one, is a highly versatile building block, possessing two key reactive handles: a ketone and a primary alkyl bromide. This unique combination allows for the regioselective construction of a diverse array of fused and spirocyclic heterocyclic systems, which are of significant interest in drug discovery programs.[2][3]

This guide provides detailed protocols for the synthesis of three distinct classes of heterocycles—thiazoles, dihydro-1,4-oxazines, and tetrahydro-1,4-diazepines—utilizing 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one as a common precursor. The methodologies are designed to be robust and adaptable for researchers in synthetic and medicinal chemistry.

Diagram of Synthetic Pathways

Synthetic Routes from 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one cluster_thiazole Thiazole Synthesis cluster_oxazine Dihydro-1,4-oxazine Synthesis cluster_diazepine Tetrahydro-1,4-diazepine Synthesis start 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one thiazole_reagent Thioamide (R-C(S)NH2) start->thiazole_reagent Hantzsch Synthesis oxazine_reagent Aminoethanol (HO-CH2CH2-NH2) start->oxazine_reagent Nucleophilic Substitution diazepine_reagent Ethylenediamine (H2N-CH2CH2-NH2) start->diazepine_reagent Nucleophilic Substitution thiazole_product Spiro-thiazole Derivative thiazole_reagent->thiazole_product oxazine_intermediate Intermediate Adduct oxazine_reagent->oxazine_intermediate oxazine_product Spiro-dihydro-1,4-oxazine Derivative oxazine_intermediate->oxazine_product Intramolecular Cyclization diazepine_intermediate Intermediate Adduct diazepine_reagent->diazepine_intermediate diazepine_product Spiro-tetrahydro-1,4-diazepine Derivative diazepine_intermediate->diazepine_product Intramolecular Cyclization A Start: 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one + Ethylenediamine B Step 1: Nucleophilic Substitution (Solvent: THF, Base: K2CO3) A->B C Intermediate: N-substituted diamine B->C D Step 2: Intramolecular Cyclization/Condensation (Heat) C->D E Intermediate: Cyclic Imine D->E F Step 3: In situ Reduction (Reducing Agent: NaBH4) E->F G Final Product: Spiro-tetrahydro-1,4-diazepine F->G

Sources

Application Note: Nucleophilic Substitution of Spirocyclic Bromomethyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the reactivity, mechanistic pathways, and synthetic protocols for Spirocyclic Bromomethyl Ketones , a class of high-value intermediates used to generate 3D-rich scaffolds in modern drug discovery.


-Haloketone Functionalization

Introduction: The Strategic Value of Spiro-Bromomethyl Ketones

In the pursuit of novel IP space and improved physicochemical properties (solubility, metabolic stability), medicinal chemistry has shifted from flat aromatic rings to saturated, three-dimensional scaffolds.[1] Spirocyclic bromomethyl ketones (e.g., 1-(spiro[3.3]heptan-2-yl)-2-bromoethanone) represent a critical "lynchpin" intermediate.

Unlike flat phenacyl bromides, these substrates offer:

  • Non-Collinear Exit Vectors: Substituents project at defined angles not accessible by aromatic rings.

  • High

    
     Character:  Correlates with improved clinical success rates.
    
  • Divergent Reactivity: The

    
    -bromoketone moiety serves as a gateway to heterocycles (thiazoles, imidazoles), 
    
    
    
    -aminoketones, and complex ethers via nucleophilic substitution (
    
    
    ).

This guide outlines the protocols to maximize Nucleophilic Substitution (


)  while suppressing the competing Favorskii Rearrangement .

Mechanistic Insights: vs. Favorskii

The reactivity of spirocyclic bromomethyl ketones is governed by a competition between direct displacement and base-mediated rearrangement. Understanding this bifurcation is critical for yield optimization.

The Competition
  • Path A: Nucleophilic Substitution (

    
    ):  Favored by soft, highly nucleophilic species (RS
    
    
    
    , N
    
    
    , amines) in non-basic or weakly basic conditions. The reaction proceeds via backside attack at the primary carbon (
    
    
    ).
  • Path B: Favorskii Rearrangement: Favored by hard bases (RO

    
    , OH
    
    
    
    ). The base enolizes the ketone (at the spiro-adjacent position), leading to a cyclopropanone intermediate and subsequent ring contraction.
Decision Matrix
VariableTo Favor Substitution (

)
To Favor Favorskii (Rearrangement)
Nucleophile Soft (Thiourea, Azide, Amines)Hard (Hydroxide, Alkoxide)
Solvent Aprotic (DMF, MeCN, Acetone)Protic (MeOH, EtOH, H

O)
Temperature Low to Ambient (

C)
Elevated (Reflux)
Base Non-nucleophilic buffers (NaHCO

, CaCO

)
Strong Bases (NaOMe, KOtBu)
Pathway Visualization

The following diagram illustrates the divergent pathways for a generic spiro[3.3]heptane bromomethyl ketone.

ReactionPathways Substrate Spiro-Bromomethyl Ketone (Electrophile) Enolate Enolate Intermediate Substrate->Enolate Strong Base (Deprotonation) TransitionState SN2 Transition State Substrate->TransitionState Soft Nucleophile (e.g., Thioamide, Azide) Cyclopropanone Cyclopropanone (Ring Contraction) Enolate->Cyclopropanone Intramolecular Displacement Rearranged Rearranged Acid/Ester (Favorskii Product) Cyclopropanone->Rearranged Nu- Attack & Ring Opening Substitution Functionalized Spiro-Ketone (Target Product) TransitionState->Substitution Br- Departure

Caption: Divergent reactivity of spiro-bromomethyl ketones. Green path: Desired substitution. Red path: Competing Favorskii rearrangement.

Application Protocols

Protocol A: Synthesis of Spiro-Thiazoles (Hantzsch Synthesis)

Target: Construction of a thiazole ring fused to the spiro scaffold. Mechanism:


 displacement by sulfur followed by cyclodehydration.

Reagents:

  • Spirocyclic bromomethyl ketone (1.0 equiv)

  • Thioamide or Thiourea (1.1 equiv)

  • Ethanol (Absolute) or DMF (for solubility)

  • Optional: NaHCO

    
     (solid)[2]
    

Step-by-Step Procedure:

  • Preparation: Dissolve the thioamide/thiourea (1.1 equiv) in absolute ethanol (0.5 M concentration).

  • Addition: Add the spirocyclic bromomethyl ketone (1.0 equiv) in one portion at room temperature.

    • Note: If the ketone is a solid, ensure it is finely powdered.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS. The disappearance of the bromide and appearance of a polar, UV-active spot indicates conversion.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to

      
      C.
      
    • The product often crystallizes as the hydrobromide salt. Filter and wash with cold ethanol.

  • Free Base Liberation: Suspend the salt in water and neutralize with saturated aqueous NaHCO

    
     until pH ~8. Extract with EtOAc, dry over MgSO
    
    
    
    , and concentrate.

Why this works: The sulfur atom is a "soft" nucleophile and attacks the


-carbon rapidly via 

before the base (thioamide is weak) can induce enolization/Favorskii.
Protocol B: Synthesis of -Amino Spiro-Ketones (via Azide)

Target: Installation of a primary amine without poly-alkylation. Strategy: Use Azide (


) as a masked amine surrogate.

Reagents:

  • Spirocyclic bromomethyl ketone (1.0 equiv)

  • Sodium Azide (NaN

    
    ) (1.5 equiv)
    
  • Acetone/Water (3:1 v/v) or DMSO

Step-by-Step Procedure:

  • Displacement: Dissolve the bromoketone in Acetone/Water. Add NaN

    
     (WARNING: Toxic).
    
  • Agitation: Stir at ambient temperature for 1–3 hours. Heating is rarely required and increases risk of rearrangement.

  • Workup: Dilute with water and extract with Et

    
    O. Do not concentrate the organic layer to dryness if the molecular weight is low (explosion hazard).
    
  • Reduction (Staudinger): To the crude azide solution, add PPh

    
     (1.2 equiv) and water (excess) in THF. Stir for 12 hours to release the free amine.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Ring Contraction (Carboxylic Acid formation) Favorskii Rearrangement triggered by strong base or high temp.Switch to a non-basic nucleophile (e.g., use Thioacetamide instead of thiolate). Lower reaction temperature.
Poly-alkylation (Secondary/Tertiary Amines) Reaction with primary amine is too fast; product competes as nucleophile.Use the Azide Protocol (Protocol B) or use a large excess (5–10 equiv) of the amine.
Hydrolysis (

-Hydroxy Ketone)
Presence of water with hydroxide/carbonate.Use anhydrous solvents (DMF, MeCN) and weak bases like K

CO

or NaHCO

.
No Reaction Steric hindrance from spiro ring (rare but possible with bulky nucleophiles).Switch solvent to DMF or DMSO to increase nucleophile activity. Add NaI (0.1 equiv) (Finkelstein catalyst).

References

  • Mechanistic Basis of Favorskii Rearrangement

    • Favorskii Rearrangement. Organic Chemistry Portal. Link

    • Favorskii Rearrangement - Wikipedia. Link

  • Spirocyclic Scaffolds in Drug Design

    • Burkhard, J. A., et al. "Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space." Org.[3][4][5][6] Lett. (2010).[3][5] Link

    • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Link

  • Hantzsch Thiazole Synthesis

    • Hantzsch Thiazole Synthesis. Chem Help Asap. Link

    • Synthesis of Thiazoles. Organic Chemistry Portal. Link

  • General Nucleophilic Substitution (

    
    ): 
    
    • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Link

Sources

Introduction: Embracing the Third Dimension in Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide to the Functionalization of Spiro[3.3]heptane Cores

The spiro[3.3]heptane scaffold has emerged as a prominent structural motif in modern medicinal chemistry, offering a rigid, three-dimensional framework that stands in stark contrast to the often-flat profiles of traditional aromatic rings.[1] Its unique topology provides access to a largely unexplored chemical space, enabling the development of novel therapeutic agents with improved physicochemical properties.[2][3] The inherent strain of the two fused cyclobutane rings in spiro[3.3]heptane contributes to its conformational rigidity, a desirable trait for enhancing binding affinity and selectivity to biological targets.[4]

This guide provides an in-depth exploration of the key protocols for functionalizing the spiro[3.3]heptane core, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies that allow for the introduction of diverse functional groups, transforming the simple spirocyclic alkane into a versatile building block for complex molecule synthesis. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the underlying principles that govern each transformation.

Key Functionalization Strategies

The strategic derivatization of the spiro[3.3]heptane core is paramount to its utility. The following sections outline several key functionalization pathways, each providing access to a unique set of derivatives with broad applications.

Synthesis of Aminated Spiro[3.3]heptanes: Gateways to Bioactivity

The introduction of amine functionalities is a cornerstone of medicinal chemistry, as they serve as crucial handles for the incorporation of pharmacophoric elements and for modulating aqueous solubility. The synthesis of monoprotected spiro[3.3]heptane-1,6-diamines is a particularly valuable transformation, yielding building blocks that can be selectively functionalized.[5][6][7]

The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines, monoprotected with t-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, has been reported, providing access to a diverse range of chiral scaffolds.[5][7] These derivatives have been shown to be conformationally restricted analogues of cis-1,4-disubstituted cyclohexanes, making them attractive for isosteric replacement in drug design.[5][6]

G cluster_0 Synthesis of Monoprotected Spiro[3.3]heptane-1,6-diamines Start Spiro[3.3]heptane-1,6-dicarboxylic acid Intermediate1 Acyl Azide Intermediate Start->Intermediate1 DPPA, Et3N Intermediate2 Isocyanate Intermediate (Curtius Rearrangement) Intermediate1->Intermediate2 Heat Intermediate3 Protected Diamine Intermediate2->Intermediate3 R-OH (e.g., t-BuOH) Final_Product Monoprotected Spiro[3.3]heptane-1,6-diamine Intermediate3->Final_Product Selective Deprotection

Caption: Synthetic workflow for monoprotected spiro[3.3]heptane-1,6-diamines.

Synthesis of Spiro[3.3]heptanones: Versatile Intermediates

The introduction of a carbonyl group into the spiro[3.3]heptane framework provides a versatile chemical handle for a wide array of subsequent transformations, including nucleophilic additions, reductions, and alpha-functionalizations. A novel and efficient approach to spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement.[8]

This method utilizes the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes to generate a 1-bicyclobutylcyclopropanol intermediate.[8] In the presence of an acid, this intermediate undergoes a rearrangement to afford the spiro[3.3]heptan-1-one. This process is highly regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones.[8]

G cluster_1 Spiro[3.3]heptan-1-one Synthesis via Semipinacol Rearrangement Start1 1-Sulfonylcyclopropanol Intermediate 1-Bicyclobutylcyclopropanol Intermediate Start1->Intermediate Nucleophilic Addition Start2 Lithiated 1-Sulfonylbicyclo[1.1.0]butane Start2->Intermediate Final_Product Spiro[3.3]heptan-1-one Intermediate->Final_Product Acid-catalyzed Rearrangement

Caption: Strain-relocating semipinacol rearrangement for spiro[3.3]heptan-1-one synthesis.

C-H Functionalization: A Modern Approach to Derivatization

Direct functionalization of C-H bonds represents a powerful and atom-economical strategy for elaborating molecular scaffolds. Recent advances have demonstrated the utility of enzymatic C-H hydroxylation for the regioselective and stereoselective functionalization of the spiro[3.3]heptane core.[9]

Engineered variants of cytochrome P450BM3 have been successfully employed to convert N-benzyl spiro[3.3]heptane-2-carboxamide into a variety of monohydroxylated regioisomers with high enantioselectivity.[9] These hydroxylated products can be further derivatized, for instance, through tethered C-H amination, to generate trisubstituted spiro[3.3]heptane motifs. This chemoenzymatic approach provides access to novel, highly functionalized building blocks that would be challenging to synthesize using traditional methods.[9]

Synthesis of Heterocyclic Spiro[3.3]heptanes: Bioisosteres of Common Rings

The incorporation of heteroatoms into the spiro[3.3]heptane framework has led to the development of a new class of building blocks that serve as bioisosteres for common saturated heterocycles such as piperazine, morpholine, and piperidine.[10] These aza-spiro[3.3]heptanes often exhibit improved physicochemical properties, including enhanced aqueous solubility and metabolic stability, compared to their monocyclic counterparts.[3][10]

For example, 2,6-diazaspiro[3.3]heptane has been successfully employed as a piperazine bioisostere, leading to compounds with improved target selectivity and reduced off-target toxicity.[3] Expedient synthetic routes to these and other aza-spiro[3.3]heptanes have been developed, making them readily accessible for use in drug discovery programs.[10][11][12]

Detailed Protocols

Protocol 1: Synthesis of Monoprotected (1S,4r,6R)-6-(tert-Butoxycarbonylamino)spiro[3.3]heptane-1-amine

This protocol is adapted from the work of Chernykh et al. on the synthesis of monoprotected spiro[3.3]heptane-1,6-diamines.[5][7]

Materials:

  • (1S,4r,6R)-Spiro[3.3]heptane-1,6-dicarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • tert-Butanol (t-BuOH)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of (1S,4r,6R)-spiro[3.3]heptane-1,6-dicarboxylic acid (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (2.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add tert-butanol (5.0 eq) and heat the mixture to reflux for 16 hours.

  • Cool the reaction to room temperature and pour it into a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the di-Boc protected diamine.

  • For selective deprotection, dissolve the di-Boc protected diamine in a solution of HCl in dioxane and stir at room temperature until mono-deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a saturated aqueous solution of NaHCO3 and extract with dichloromethane.

  • Dry the combined organic layers over MgSO4, filter, and concentrate to yield the monoprotected diamine.

Reactant Equivalents Purpose
Spiro[3.3]heptane-1,6-dicarboxylic acid1.0Starting material
Triethylamine2.2Base
Diphenylphosphoryl azide2.2Azide formation
tert-Butanol5.0Boc protection
HCl in dioxaneExcessSelective deprotection
Protocol 2: Synthesis of Spiro[3.3]heptan-1-one via Semipinacol Rearrangement

This protocol is based on the method developed by Aggarwal and co-workers.[8]

Materials:

  • 1-Phenylsulfonylcyclopropanol

  • 1-Phenylsulfonylbicyclo[1.1.0]butane

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Methanesulfonic acid (MsOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1-phenylsulfonylbicyclo[1.1.0]butane (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of 1-phenylsulfonylcyclopropanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in anhydrous dichloromethane and add methanesulfonic acid (1.1 eq).

  • Stir the reaction at room temperature until the rearrangement is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Dry the combined organic layers over Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford spiro[3.3]heptan-1-one.

Step Key Reagent Temperature Time
Lithiationn-Butyllithium-78 °C30 min
Addition1-Phenylsulfonylcyclopropanol-78 °C to RT1 h
RearrangementMethanesulfonic acidRoom TemperatureVaries

Applications in Drug Discovery: Beyond Flatland

The spiro[3.3]heptane scaffold has been successfully utilized as a saturated, non-planar bioisostere of the benzene ring in several drug discovery programs.[13][14][15] This "escape from flatland" strategy aims to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[2][3]

For instance, the replacement of the meta-substituted benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core resulted in a potent, patent-free analog.[13][14][15] Similarly, substituting the phenyl ring in the anesthetic Benzocaine with a spiro[3.3]heptane moiety yielded a compound with comparable analgesic activity.[13][14] These examples underscore the potential of the spiro[3.3]heptane scaffold to generate novel intellectual property and to fine-tune the pharmacological profiles of existing drugs.

Conclusion

The functionalization of the spiro[3.3]heptane core offers a rich and diverse field of chemical exploration with profound implications for drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the potential of this unique three-dimensional scaffold. As the demand for novel chemical entities with improved properties continues to grow, the spiro[3.3]heptane motif is poised to play an increasingly important role in the design and synthesis of the next generation of functional molecules.

References

  • Chernykh, A. V.; Radchenko, D. S.; Grygorenko, O. O.; Daniliuc, C. G.; Volochnyuk, D. M.; Komarov, I. V. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry2015 , 80 (8), 3974–3981. [Link]

  • Barjesteh, H.; et al. Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate2023 . [Link]

  • Larouche, J.; et al. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chemical Science2022 , 13 (25), 7525-7530. [Link]

  • Prysiazhniuk, K.; et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv2023 . [Link]

  • Grygorenko, O. O.; et al. Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry... ResearchGate2022 . [Link]

  • Mykhailiuk, P. K.; et al. Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate2024 . [Link]

  • Chernykh, A. V.; et al. Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. PubMed2015 . [Link]

  • Burkhard, J. A.; et al. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed2012 . [Link]

  • Staniland, S.; et al. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters2022 , 24 (35), 6429–6433. [Link]

  • Hamza, D.; et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett2004 , 2004 (12), 2154-2156. [Link]

  • Prysiazhniuk, K.; et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed2024 . [Link]

  • Natho, P.; Colella, M.; Morandi, B. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications2024 , 60 (1), 23-38. [Link]

  • Burkhard, J. A.; et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters2012 , 14 (1), 66–69. [Link]

  • Carreira, E. M.; et al. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed2010 . [Link]

  • Natho, P.; Colella, M.; Morandi, B. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications2024 , 60, 23-38. [Link]

  • Carreira, E. M.; et al. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate2010 . [Link]

  • Kirichok, A.; Yegorova, T. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry2023 , 11 (2), 31-38. [Link]

  • Lee, H.; et al. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate2024 . [Link]

  • Szabó, L.; et al. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances2016 , 6 (10), 8089-8096. [Link]

  • Colella, M.; et al. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal2023 , 29 (1). [Link]

  • Kirichok, A.; Yegorova, T. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry2023 , 11 (2). [Link]

  • Grygorenko, O. O.; et al. A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry2017 , 13, 1666-1675. [Link]

  • Burkhard, J. A.; et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate2011 . [Link]

  • New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.

Sources

using 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one (hereafter referred to as BM-Spiro ) as a high-value building block in Fragment-Based Drug Discovery (FBDD). Unlike traditional flat aromatic scaffolds, BM-Spiro offers a rigid,


-rich architecture that orients exit vectors in non-planar dimensions ("escaping flatland").

This protocol leverages the molecule’s bifunctionality—the electrophilic bromomethyl handle and the orthogonal ketone moiety—to enable two distinct workflows:

  • Covalent Fragment Screening: Direct profiling of cysteine ligadnability.

  • Modular Library Construction: Synthesis of bioisosteric replacements for meta/para-substituted benzenes.

Scientific Rationale & Mechanism

The "Escape from Flatland" (Fsp³)

Clinical attrition rates are often correlated with low fraction of


 carbons (

) and high lipophilicity. Spirocyclic scaffolds like spiro[3.3]heptane serve as saturated bioisosteres of benzene.[1][2][3][4]
  • Vector Analysis: While 1,4-disubstituted benzenes present substituents at 180°, spiro[3.3]heptane derivatives can orient substituents at varying angles (approx. 145°–160° depending on substitution), accessing novel chemical space within a binding pocket.

  • Metabolic Stability: The quaternary spiro-carbon and the gem-dimethyl-like substitution at position 3 (methyl + bromomethyl) block metabolic soft spots, enhancing half-life compared to flexible alkyl chains.

Chemical Reactivity Profile

BM-Spiro is a bifunctional linchpin :

  • Site A (Bromomethyl): A primary alkyl bromide attached to a quaternary center. It acts as a specific electrophile for

    
     reactions (with amines/thiols) or as a "warhead" for covalent tethering to protein cysteines.
    
  • Site B (Ketone): A cyclobutanone core. It is more strained (

    
    26 kcal/mol) than cyclohexanone, making it highly reactive toward nucleophilic attack (e.g., reductive amination, Grignard addition) to form amines or tertiary alcohols.
    

Application Workflow: Covalent Fragment Screening

In this workflow, BM-Spiro is used as a Covalent Scout Fragment to identify ligandable cysteines on a target protein. The bromomethyl group serves as the electrophilic warhead.

Diagram: Covalent Screening Cascade

CovalentScreening cluster_legend Mechanism Protein Target Protein (Surface Cysteines) Incubation Incubation (1-24h, pH 7.4) Protein->Incubation Fragment BM-Spiro Fragment (Electrophile) Fragment->Incubation MassSpec Intact Protein LC-MS Incubation->MassSpec HitID Hit Identification (+201 Da Shift) MassSpec->HitID Mass Shift Observed Competition Competition Assay (vs. IA-Alkyne) MassSpec->Competition Validation Mech Cys-SH attacks CH2-Br Irreversible Thioether Bond

Caption: Workflow for utilizing BM-Spiro as a covalent probe to map ligandable cysteines via Intact Protein Mass Spectrometry.

Protocol: Cysteine Reactivity Profiling

Objective: Determine if BM-Spiro binds covalently to the target protein.

Materials:

  • Target Protein (

    
     in PBS, pH 7.4).
    
  • BM-Spiro (100 mM stock in DMSO).

  • Control: Iodoacetamide (generic alkylator).

  • LC-MS grade Formic Acid and Acetonitrile.

Step-by-Step Procedure:

  • Preparation: Dilute protein to

    
     in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Note: Avoid DTT/BME as they will quench the bromomethyl probe.
    
  • Incubation: Add BM-Spiro to the protein solution at varying excesses (10x, 50x, 100x). Final DMSO concentration should be

    
    .
    
  • Time-Course: Incubate at Room Temperature (RT). Aliquot samples at

    
    .
    
  • Quenching: Quench reaction with 1% Formic Acid (or excess cysteine if running SDS-PAGE).

  • Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Deconvolute the raw spectra.

  • Data Interpretation: Look for a mass shift of +121.0 Da (Mass of Fragment minus HBr? Correction: The reaction is

    
    . R-SH + R'-CH2Br 
    
    
    
    R-S-CH2-R' + HBr. The added mass is the fragment (
    
    
    ) minus Br. MW of BM-Spiro (
    
    
    )
    
    
    217. Mass added =
    
    
    . Verify exact formula weight calculation in Table 1.)

Application Workflow: Modular Library Synthesis

This workflow describes using BM-Spiro as a core scaffold to build a Spirocyclic Fragment Library . The goal is to displace the bromide with diverse amines (creating a "Head") and functionalize the ketone (creating a "Tail").

Diagram: Library Synthesis Strategy

LibrarySynthesis Core BM-Spiro Core (Bromomethyl + Ketone) Step1 Step 1: N-Alkylation (Displacement of Br) Core->Step1 Diverse Amines (R1-NH2) K2CO3, MeCN, Heat Intermed Intermediate (Amino-Spiro-Ketone) Step1->Intermed Step2 Step 2: Reductive Amination (Ketone Functionalization) Intermed->Step2 Diverse Amines (R2-NH2) NaBH(OAc)3, DCE Final Final Spiro-Library (High Fsp3, 3D) Step2->Final

Caption: Divergent synthesis route converting the BM-Spiro core into a bifunctional library. Step 1 installs the 'East' vector; Step 2 installs the 'West' vector.

Protocol: Parallel Synthesis (96-well format)

Step 1: Bromide Displacement (


) 
  • Plate Setup: Charge a 96-well reaction block with diverse secondary amines (1.2 equiv).

  • Reagent Addition: Add BM-Spiro (1.0 equiv) dissolved in MeCN. Add

    
     (2.0 equiv) or DIPEA.
    
  • Reaction: Seal and heat at 60°C for 12 hours.

  • Workup: Filter off solids. Evaporate solvent. Checkpoint: The ketone remains intact.

Step 2: Reductive Amination (Ketone)

  • Reagent Addition: Redissolve intermediates in DCE (Dichloroethane). Add primary amines (1.2 equiv) and Acetic Acid (cat.).

  • Reduction: Add

    
     (1.5 equiv). Shake at RT for 16 hours.
    
  • Purification: SCX-2 solid-phase extraction cartridges to capture basic products. Elute with

    
     in MeOH.
    

Data Specifications & Comparison

Table 1: Physicochemical Profile of BM-Spiro vs. Phenyl Analogs

PropertyBM-Spiro (Scaffold)Benzene Analog (Benzyl Bromide)Impact in FBDD
Geometry 3D (Puckered)2D (Planar)Access to restricted pockets
Exit Vector Angle

109°–145° (Variable)
180° (Para) / 120° (Meta)Novel binding modes
Fsp³ 0.88 (High)0.14 (Low)Improved solubility/clinical success
Metabolic Liability Low (Quaternary block)High (Aromatic oxidation)Extended half-life
MW (Core)

217 Da

171 Da
Fragment-rule compliant

Critical Considerations (Troubleshooting)

  • Reactivity: The bromomethyl group on a spiro-system is sterically hindered compared to a linear alkyl bromide but more reactive than an aryl bromide. Heating (50-60°C) is often required for displacement with weak nucleophiles.

  • Stereochemistry: The "3-methyl" group introduces a pro-chiral center if the ketone is reduced. If the final product is chiral, separation of diastereomers may be required after Step 2.

  • Stability: Store BM-Spiro at 4°C under inert atmosphere. Bromomethyl ketones can degrade if exposed to light or moisture for prolonged periods.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Scaffolds." Organic Letters. Link

  • Lovering, F., et al. (2009).[5][6] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link (Methodology for cysteine profiling with electrophilic fragments).

  • Mykhailiuk, P. K. (2024).[2] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie Int.[3] Ed.Link

  • Enamine Ltd. (2025).[7] "Spirocyclic Building Blocks for Drug Discovery." Enamine Catalog. Link

Sources

Application Notes and Protocols: Reductive Amination of Spiro[3.3]heptan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Modern Chemistry

In the landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is relentless. Spiro[3.3]heptanes have emerged as a particularly promising class of saturated carbocycles.[1] Their rigid, non-planar structure provides a unique conformational restriction that can enhance binding affinity to biological targets and improve metabolic stability.[2][3] The replacement of traditional aromatic rings with spiro[3.3]heptane motifs is a strategy increasingly employed to escape the "flatland" of aromatic compounds, often leading to improved solubility, reduced toxicity, and novel intellectual property.[4]

The functionalization of the spiro[3.3]heptane core is crucial for its utility as a building block in drug development. The introduction of amine functionalities is of particular importance, as amines are key pharmacophores in a vast number of therapeutic agents. Reductive amination of spiro[3.3]heptan-1-one and its derivatives represents a direct and efficient method for accessing these valuable spirocyclic amines.

This comprehensive guide provides a detailed exploration of the conditions and protocols for the successful reductive amination of spiro[3.3]heptan-1-one derivatives. We will delve into the mechanistic considerations, reagent selection, and practical, field-proven protocols designed for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Reductive Amination Pathway

Reductive amination is a powerful transformation that converts a carbonyl group into an amine in a two-step, often one-pot, process. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). This intermediate is then reduced in situ by a selective reducing agent to yield the final amine product.[5]

The choice of reducing agent is critical to the success of the reaction. It must be capable of reducing the imine/iminium ion intermediate faster than the starting ketone.[6] This chemoselectivity prevents the formation of undesired alcohol byproducts.

G ketone Spiro[3.3]heptan-1-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine Primary or Secondary Amine amine->hemiaminal imine_ion Imine/Iminium Ion hemiaminal->imine_ion - H₂O product Spiro[3.3]heptan-1-amine Derivative imine_ion->product + [H⁻] reducing_agent Selective Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Figure 1: General workflow for the reductive amination of spiro[3.3]heptan-1-one.

Key Considerations for Spiro[3.3]heptan-1-one Derivatives

The spiro[3.3]heptane scaffold, while advantageous for its rigidity, can present steric challenges that influence the rate and efficiency of the reductive amination. The spirocyclic nature of the ketone can hinder the approach of both the amine and the reducing agent. Therefore, careful selection of reagents and reaction conditions is paramount.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent, making it the reagent of choice for a wide range of reductive aminations.[7][8][9] Its reduced reactivity compared to other borohydrides, such as sodium borohydride (NaBH₄), allows it to selectively reduce the iminium ion in the presence of the starting ketone.[6][10] Acetic acid can be used as a catalyst, particularly for less reactive ketones.[7][8]

Advantages of NaBH(OAc)₃:
  • High Selectivity: Minimizes the formation of alcohol byproducts.[8]

  • Mild Conditions: Tolerates a wide variety of functional groups.[7][9]

  • Convenience: Commercially available and easy to handle.

Step-by-Step Protocol (General Procedure):
  • To a solution of the spiro[3.3]heptan-1-one derivative (1.0 equiv.) and the desired amine (1.0-1.2 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), see Table 1) under an inert atmosphere (e.g., nitrogen or argon), add acetic acid (1.0-2.0 equiv., optional, recommended for ketones).

  • Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine/iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.3-1.6 equiv.) portion-wise to control any potential exotherm.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC, LC-MS, or GC-MS. Reaction times can vary from a few hours to overnight depending on the steric hindrance of the substrates.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro[3.3]heptan-amine derivative.

ParameterRecommended ConditionRationale and Remarks
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and chemoselective, ideal for preventing ketone reduction.[7][8][9]
Solvent 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)DCE is generally preferred for faster reaction rates.[8] THF is also a suitable alternative.[7]
Catalyst Acetic Acid (optional)Recommended for ketone substrates to facilitate iminium ion formation.[7][8]
Stoichiometry Amine: 1.0-1.2 equiv. NaBH(OAc)₃: 1.3-1.6 equiv.A slight excess of the amine can drive the imine formation. Excess reducing agent ensures complete conversion.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.

Table 1: Recommended Conditions for NaBH(OAc)₃ Mediated Reductive Amination of Spiro[3.3]heptan-1-one Derivatives.

Protocol 2: Titanium(IV) Isopropoxide Mediated Reductive Amination

For particularly hindered spiro[3.3]heptan-1-one derivatives or with less nucleophilic amines, a two-step procedure involving a Lewis acid can be highly effective. Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as both a Lewis acid to activate the ketone and a water scavenger to drive the imine formation to completion.[11][12][13] The intermediate is then reduced with a less selective but more reactive reducing agent like sodium borohydride (NaBH₄).[11][14]

Advantages of the Ti(OiPr)₄ Method:
  • Effective for Hindered Systems: The Lewis acidity of titanium enhances the electrophilicity of the carbonyl carbon.[11]

  • Drives Imine Formation: Acts as a dehydrating agent, pushing the equilibrium towards the imine.[11]

  • Allows for Stronger Reducing Agents: The imine is formed in a separate step, allowing for the use of more powerful reducing agents like NaBH₄.

Step-by-Step Protocol (General Procedure):
  • To a solution of the spiro[3.3]heptan-1-one derivative (1.0 equiv.) in a suitable solvent (e.g., absolute ethanol), add the amine (1.0-2.0 equiv., if using an amine salt, add an equivalent of a non-nucleophilic base like triethylamine).

  • Add titanium(IV) isopropoxide (2.0 equiv.) and stir the mixture at room temperature under an inert atmosphere for 8-12 hours.[11]

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 7-8 hours or until completion as monitored by TLC, LC-MS, or GC-MS.[11]

  • Quench the reaction by carefully pouring it into an aqueous solution of ammonia (e.g., 2M).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale and Remarks
Lewis Acid/Dehydrating Agent Titanium(IV) Isopropoxide (Ti(OiPr)₄)Activates the ketone and removes water to favor imine formation, especially for hindered systems.[11][12]
Reducing Agent Sodium Borohydride (NaBH₄)A more powerful reducing agent used after the imine has been formed.[11][14]
Solvent Absolute EthanolA common solvent for this procedure.[11]
Stoichiometry Amine: 1.0-2.0 equiv. Ti(OiPr)₄: 2.0 equiv. NaBH₄: 1.5 equiv.A larger excess of the amine and titanium reagent may be necessary for challenging substrates.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.

Table 2: Recommended Conditions for Ti(OiPr)₄ Mediated Reductive Amination of Spiro[3.3]heptan-1-one Derivatives.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Insufficient reaction time- Steric hindrance- Inefficient imine formation- Increase reaction time and monitor by LC-MS.- Switch to the Ti(OiPr)₄ protocol for more hindered substrates.- For the NaBH(OAc)₃ method, ensure the addition of acetic acid.
Formation of Alcohol Byproduct - Reducing agent is too reactive- Water present in the reaction- Ensure the use of NaBH(OAc)₃ for the one-pot procedure.- Use anhydrous solvents and reagents.
Dialkylation (with primary amines) - The secondary amine product is more nucleophilic than the starting primary amine.- A stepwise procedure can be beneficial: form the imine first, then add the reducing agent.[7][8]

Conclusion

The reductive amination of spiro[3.3]heptan-1-one derivatives is a vital transformation for accessing novel, three-dimensional amine building blocks for drug discovery and development. By carefully selecting the appropriate reagents and conditions, researchers can effectively overcome the potential steric challenges posed by this unique scaffold. The protocols outlined in this guide, centered on the use of sodium triacetoxyborohydride and titanium(IV) isopropoxide, provide robust and reliable methods for the synthesis of a diverse range of spiro[3.3]heptan-amines.

G start Start: Spiro[3.3]heptan-1-one Derivative + Amine steric_check Is the ketone or amine sterically hindered? start->steric_check protocol1 Protocol 1: NaBH(OAc)₃ in DCE/THF with optional AcOH steric_check->protocol1 No protocol2 Protocol 2: 1. Ti(OiPr)₄ in EtOH 2. NaBH₄ steric_check->protocol2 Yes end Spiro[3.3]heptan-1-amine Product protocol1->end protocol2->end

Figure 2: Decision tree for selecting a reductive amination protocol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Rej, S., & Gevorgyan, V. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. [Link]

  • Myers, A. Chem 115, Reductive Amination. [Link]

  • Designer-Drug.com. Reductive amination with Titanium(IV)Isopropoxide. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 61(11), 3849-3862. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Chi, Y., Zhou, Y. G., & Zhang, X. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry, 68(10), 4120–4122. [Link]

  • Pellicciari, R., Natalini, B., & Marinozzi, M. (1995). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, (15), 1883-1888. [Link]

  • Rej, S., & Gevorgyan, V. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PubMed, 134, 133296. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1. [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. [Link]

  • Wiley Online Library. (2023). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. [Link]

  • Royal Society of Chemistry. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2021). Synthesis of (racemic) spiro[3.3]heptanones. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. (2023, August 30). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]

  • MDPI. (2020, April 23). Three-Component Access to Functionalized Spiropyrrolidine Heterocyclic Scaffolds and Their Cholinesterase Inhibitory Activity. [Link]

Sources

synthesis of spirocyclic amino acids from bromomethyl ketones

Application Note: Synthesis of Spirocyclic -Amino Acids via Bromomethyl Ketone-Derived Scaffolds

Executive Summary

Spirocyclic


This Application Note details a robust protocol for synthesizing spirocyclic

Bucherer-Bergs transformation

-bromomethyl ketones

Key Advantages of this Protocol:

  • Stereoselectivity: The Bucherer-Bergs reaction generally favors the thermodynamic product, providing predictable diastereoselectivity in spiro-fused systems.

  • Scalability: Compatible with both batch and continuous flow chemistries.[1]

  • Versatility: Applicable to diverse scaffolds (chromanones, indanones, piperidones) derived from bromomethyl ketone precursors.

Strategic Overview & Mechanism

The synthesis follows a linear "Scaffold-to-Product" workflow. The

Reaction Pathway
  • Scaffold Construction: Cyclization of precursors (e.g., via intramolecular alkylation) using the high electrophilicity of the bromomethyl ketone moiety to form a cyclic ketone (e.g., chroman-4-one, tetralone).

  • Spiro-Hydantoin Formation (Bucherer-Bergs): The cyclic ketone reacts with potassium cyanide and ammonium carbonate.

  • Hydrolysis: The resulting spiro-hydantoin is hydrolyzed under basic conditions to yield the free spirocyclic

    
    -amino acid.
    
Mechanistic Insight: Bucherer-Bergs vs. Strecker

Researchers must choose between the Strecker synthesis and Bucherer-Bergs reaction based on stereochemical requirements:

  • Strecker Synthesis (Kinetic Control): Yields the amino nitrile via nucleophilic attack of cyanide on the imine. Often favors the less sterically hindered approach (axial attack in cyclohexanones).

  • Bucherer-Bergs (Thermodynamic Control): Reversible formation of the aminonitrile allows equilibration to the more stable diastereomer (often with the carbamoyl group equatorial) before irreversible cyclization to the hydantoin.

BuchererBergsMechanismKetoneCyclic Ketone(Scaffold)ImineImineIntermediateKetone->Imine+ NH3Aminonitrile$alpha$-Aminonitrile(Reversible)Imine->Aminonitrile+ HCNAminonitrile->ImineEquilibriumCarbamateCarbamateIntermediateAminonitrile->Carbamate+ CO2HydantoinSpiro-Hydantoin(Stable)Carbamate->HydantoinCyclizationAminoAcidSpiro-Amino Acid(Final Product)Hydantoin->AminoAcidNaOH/H2OHydrolysis

Figure 1: The thermodynamic pathway of the Bucherer-Bergs reaction leading to spiro-hydantoins.[2]

Materials & Safety

Reagents
  • Precursor: Functionalized

    
    -bromomethyl ketone (e.g., 
    
    
    -bromoacetophenone derivative or 3-(2-bromoacetyl)phenol for chromanone synthesis).
  • Bucherer-Bergs Reagents: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN), Ammonium Carbonate

    
    .
    
  • Solvents: Ethanol (50% aq.), Acetone, Dichloromethane (DCM).

  • Hydrolysis: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

Safety Warning (Critical)
  • Cyanide Hazard: KCN releases fatal HCN gas upon contact with acid. All reactions must be performed in a well-ventilated fume hood with HCN sensors. Keep a cyanide antidote kit available.

  • Lachrymators:

    
    -Bromomethyl ketones are potent lachrymators and skin irritants. Double-glove and use face protection.
    

Experimental Protocols

Protocol A: Scaffold Generation (Example: Chroman-4-one Synthesis)

Objective: To synthesize the cyclic ketone scaffold from a bromomethyl ketone precursor via intramolecular cyclization.

Context:

  • Dissolution: Dissolve 2-hydroxyacetophenone (10 mmol) in anhydrous Acetone (50 mL).

  • Bromination (In-situ Bromomethyl Ketone formation): Add Phenyltrimethylammonium tribromide (PTAB) (10 mmol) portion-wise at 0°C. Stir for 2 hours to generate the

    
    -bromomethyl ketone intermediate (2-(2-bromoacetyl)phenol).
    
    • Note: Alternatively, start directly with the isolated

      
      -bromomethyl ketone if available.
      
  • Cyclization: Add anhydrous Potassium Carbonate (

    
    , 20 mmol). Heat the mixture to reflux for 4–6 hours. The phenoxide displaces the bromide (or closes via Michael-type addition if unsaturated) to form the chroman-4-one or coumaranone scaffold.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water and brine. Dry over

    
    .[3]
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the cyclic ketone.

Protocol B: Bucherer-Bergs Spiro-Hydantoin Synthesis

Objective: To convert the cyclic ketone into the spiro-hydantoin intermediate.

  • Preparation: In a pressure tube or round-bottom flask, dissolve the Cyclic Ketone (from Protocol A, 5 mmol) in 50% aqueous Ethanol (20 mL).

  • Reagent Addition: Add Ammonium Carbonate (15 mmol, 3 equiv.) and Potassium Cyanide (7.5 mmol, 1.5 equiv.).

    • Expert Tip: A slight excess of carbonate ensures saturation with ammonia, driving the equilibrium toward the imine.

  • Reaction: Seal the vessel and heat to 60–70°C for 12–24 hours.

    • Observation: The reaction mixture often becomes homogeneous before the product precipitates as a white solid.

  • Quenching: Cool the mixture to 0°C.

    • Caution: Open the vessel carefully in a fume hood (ammonia release).

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold water and cold ethanol/ether.

    • If no precipitate: Concentrate the ethanol fraction, dilute with water, and acidify slightly to pH 6 (Caution: HCN risk if too acidic—perform in hood) to induce precipitation or extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

Protocol C: Alkaline Hydrolysis to Spiro-Amino Acid

Objective: Ring-opening of the hydantoin to yield the free amino acid.

  • Hydrolysis: Suspend the Spiro-Hydantoin (2 mmol) in 3M NaOH (10 mL).

  • Heating: Heat the mixture to reflux (100°C) for 24–48 hours.

    • Monitoring: The solid should dissolve. Monitor by LC-MS for the disappearance of the hydantoin peak.

    • Note: Spiro-hydantoins are exceptionally stable; prolonged heating or microwave irradiation (150°C, 1-2 h) may be required.

  • Isolation:

    • Cool to room temperature.[4]

    • Neutralize carefully with concentrated HCl to pH ~7 (isoelectric point).

    • The spiro-amino acid typically precipitates as a zwitterionic solid.

  • Final Purification: Filter the solid and wash with cold water. If necessary, purify via ion-exchange chromatography (Dowex 50W) eluting with dilute ammonia.

Data Analysis & Optimization

Yield Comparison

Typical yields observed for spiro-hydantoin formation from various ketone scaffolds:

Scaffold TypePrecursor (Bromomethyl Ketone Derived)MethodYield (Hydantoin)Yield (Hydrolysis)
Cyclohexanone Standard (Control)Batch (60°C)85-95%>90%
Chroman-4-one From 2-hydroxy-bromoacetophenoneBatch (70°C)70-82%85%
N-Boc-Piperidone CommercialFlow (120°C)92%>95%
Indanone From

-bromo-o-xylene deriv.
Microwave65-75%80%
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Hydantoin) Incomplete imine formationIncrease

ratio to 4-5 equiv. Ensure efficient stirring.
No Precipitation Product is water-solubleDo not filter. Evaporate EtOH, extract with EtOAc, or use continuous extraction.
Incomplete Hydrolysis Steric hindrance of spiro-ringSwitch to Barium Hydroxide

at 120°C (pressure vessel) or use Microwave heating.
Darkening of Reaction Polymerization of HCN/AldehydesEnsure temperature does not exceed 70°C in batch. Use inert atmosphere (

).

Process Workflow Diagram

The following diagram illustrates the complete synthetic logic, from the bromomethyl ketone precursor to the final spiro-amino acid.

WorkflowStartStart:Bromomethyl Ketone(Electrophile)Step1Step 1: Cyclization(Intramolecular Alkylation)Start->Step1 + Nucleophile (Base)IntermediateCyclic KetoneScaffoldStep1->IntermediateStep2Step 2: Bucherer-Bergs(KCN, (NH4)2CO3)Intermediate->Step2 Thermodynamic ControlHydantoinSpiro-HydantoinIntermediateStep2->HydantoinStep3Step 3: Alkaline Hydrolysis(NaOH, Reflux)Hydantoin->Step3FinalTarget:Spirocyclic u03b1-Amino AcidStep3->Final Ring Opening

Figure 2: End-to-end synthetic workflow.

References

  • Bucherer-Bergs Reaction Overview

    • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
    • Source: PMC (NIH)
    • [Link]

  • Spiro-Oxindole Synthesis (Related Chemistry)

    • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity.
    • Source: Rice University / J. Am. Chem. Soc.
    • [Link]

  • Continuous Flow Optimization

    • Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction.[5]

    • Source: Organic-Chemistry.org / Synlett
    • [Link]

  • Spirocyclic Scaffolds in Drug Design

    • Synthetic Routes to Approved Drugs Containing a Spirocycle.
    • Source: MDPI Molecules
    • [Link]

  • Bromomethyl Ketone Intermediates

    • Synthesis of bromomethyl ketone intermedi
    • Source: ResearchGate[6]

    • [Link]

late-stage functionalization using spirocyclic building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Late-Stage Functionalization Using Spirocyclic Building Blocks: A Guide to Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Escaping Flatland in Modern Drug Discovery

In the quest for novel therapeutics, medicinal chemists are increasingly navigating away from the "flatland" of two-dimensional aromatic structures towards more complex, three-dimensional molecular architectures.[1][2] This strategic shift, often termed "escaping flatland," is driven by the need to create drug candidates with enhanced physicochemical properties, improved pharmacokinetic profiles, and greater clinical success rates.[2] Spirocyclic scaffolds, compounds defined by two rings sharing a single quaternary carbon atom, are at the forefront of this movement.[2][3]

The inherent three-dimensionality of spirocycles allows for a precise, rigid orientation of functional groups in space, which can lead to more optimal interactions with the complex topographies of biological targets.[1][2][3] This pre-organization of substituents can enhance binding affinity and selectivity while minimizing the entropic penalty upon binding.[1] Furthermore, the higher fraction of sp3-hybridized carbons in spirocyclic compounds generally improves aqueous solubility and metabolic stability compared to their planar, aromatic counterparts.[3][4]

Parallel to this architectural evolution, Late-Stage Functionalization (LSF) has emerged as a powerful synthetic strategy.[5] LSF enables the direct modification of complex, drug-like molecules at a late point in the synthetic sequence, bypassing the need for lengthy de novo synthesis for each new analog.[5] This approach accelerates the exploration of Structure-Activity Relationships (SAR) and allows for rapid optimization of lead compounds.

This guide details the synergistic application of spirocyclic building blocks within LSF strategies. We will explore the core advantages, delve into key synthetic methodologies, and provide detailed, field-proven protocols for their implementation.

Core Advantages of Spirocyclic Scaffolds in LSF

The incorporation of spirocyclic motifs during late-stage functionalization offers a multitude of benefits that directly address common challenges in drug development. The primary driver for their use is the ability to strategically introduce three-dimensionality, which has profound effects on a molecule's properties.

FeatureAdvantage in Drug Design & LSFRationale & Causality
Three-Dimensionality Enhances target binding affinity and selectivity.[2][3]The rigid, non-planar structure allows for the projection of functional groups into distinct vectors in 3D space, enabling more precise and complementary interactions with protein binding pockets.[3][6]
Increased sp3 Fraction Improves physicochemical properties like solubility and reduces lipophilicity (LogP/LogD).[1][4]Moving away from flat, sp2-rich systems to sp3-rich scaffolds disrupts planarity and crystal packing, often leading to better solubility and more favorable "drug-like" properties.[4]
Metabolic Stability Can block sites of metabolic oxidation.The quaternary spiro-carbon and adjacent saturated ring systems are less susceptible to metabolic enzymes (e.g., Cytochrome P450s) compared to electronically rich aromatic rings or benzylic positions.
Conformational Rigidity Reduces the entropic penalty of binding and can "lock in" a bioactive conformation.[2]By replacing flexible linkers or rotatable bonds, a spirocycle constrains the molecule's conformation, which can lead to a significant boost in potency if the locked conformation is the one required for binding.[2][4]
Novelty & IP Provides access to underexplored chemical space, creating opportunities for novel intellectual property.[7]The vast number of potential spirocyclic arrangements offers a rich source of structural diversity, allowing chemists to design molecules that are distinct from existing drugs and competitor compounds.[3]

Strategic Overview: Integrating Spirocycles in LSF

The successful late-stage installation of a spirocycle hinges on the ability to form a quaternary carbon on a complex molecular scaffold under mild conditions that tolerate a wide array of functional groups. The following workflow outlines a general approach.

LSF_Workflow General Workflow for LSF with Spirocycles cluster_0 Phase 1: Strategy & Design cluster_1 Phase 2: Synthesis & Diversification cluster_2 Phase 3: Evaluation Start Complex Lead Molecule Identify Identify LSF Target Site Start->Identify Analyze structure for reactive sites Select Select Spirocyclization Strategy Identify->Select Match site with known chemistry Execute Execute LSF Reaction (e.g., C-H Activation, Photoredox) Select->Execute Implement Protocol Purify Purification & Characterization Execute->Purify Library Generate Analog Library Purify->Library Iterate for diversity Assay Biological & Physicochemical Assays Purify->Assay SAR SAR Analysis Assay->SAR SAR->Identify Design next generation

Caption: A generalized workflow for .

Key Synthetic Methodologies and Protocols

Modern synthetic chemistry offers several powerful tools for late-stage spirocyclization. Below, we discuss two prominent methods: Transition-Metal-Catalyzed C-H Activation and Photoredox Catalysis.

C-H Activation for Spirocycle Synthesis

Transition-metal-catalyzed C-H activation has revolutionized LSF by allowing for the direct conversion of typically inert C-H bonds into new C-C or C-N bonds.[8][9] This strategy is particularly powerful for creating spirocycles by coupling a directing group-containing arene with a suitable cyclic partner.

Causality & Mechanistic Insight: Palladium (Pd) and Rhodium (Rh) are frequently used catalysts for these transformations.[10][11] The reaction typically proceeds through a directed C-H metalation step, forming a five- or six-membered metallacycle intermediate. This intermediate then coordinates with a coupling partner (e.g., an alkyne, maleimide, or other strained ring system), which subsequently inserts into the metal-carbon bond. A final reductive elimination step releases the spirocyclic product and regenerates the active catalyst.[12] This directed mechanism provides high levels of regioselectivity, which is critical when working with complex molecules.

CH_Activation_Cycle Simplified Catalytic Cycle for Pd-Catalyzed Spirocyclization Catalyst Pd(II) Catalyst Coordination Coordination to Directing Group Catalyst->Coordination + Substrate CH_Activation C-H Activation (Metallacycle Formation) Coordination->CH_Activation Insertion Coupling Partner Coordination & Insertion CH_Activation->Insertion + Coupling     Partner Reductive_Elim Reductive Elimination Insertion->Reductive_Elim Reductive_Elim->Catalyst Catalyst Regeneration Product Spirocyclic Product Reductive_Elim->Product

Caption: A simplified catalytic cycle for directed C-H activation leading to spirocyclization.

Protocol: Pd-Catalyzed Spirocyclization of N-Aryl-amides with Alkynes

This protocol describes a general procedure for the synthesis of spirooxindoles, a common motif in medicinal chemistry, via a Pd-catalyzed C-H activation/alkyne insertion cascade.[12]

Materials:

  • N-Aryl-acrylamide substrate (1.0 equiv)

  • Internal Alkyne (e.g., diphenylacetylene) (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Cu(OAc)₂ (2.0 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-aryl-acrylamide substrate (e.g., 0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), Cu(OAc)₂ (72.6 mg, 0.4 mmol), and K₂CO₃ (55.2 mg, 0.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with dry argon or nitrogen gas three times. Causality: This is crucial to prevent oxidation of the Pd(0) active species that is formed in situ and to ensure a water-free environment, as water can interfere with the catalytic cycle.

  • Reagent Addition: Under a positive pressure of inert gas, add the internal alkyne (0.3 mmol) followed by anhydrous DCE (2.0 mL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM, 10 mL) and filter it through a pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with additional DCM (2 x 5 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired spirooxindole product.

Photoredox Catalysis for Spirocycle Synthesis

Visible-light photoredox catalysis has become a cornerstone of modern synthesis due to its ability to generate radical intermediates under exceptionally mild conditions.[13][14] This mildness is highly advantageous for LSF on complex, functional-group-rich molecules.[14][15]

Causality & Mechanistic Insight: In a typical photoredox cycle for spirocyclization, a photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) absorbs visible light and enters an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) with a substrate or a precursor to generate a radical. For spirocyclization, this is often an N-centered or O-centered radical which can undergo an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon-centered radical at an unactivated C(sp³)-H bond.[16] This new radical can then cyclize onto a tethered acceptor to form the spirocyclic core.[16] The use of light as the energy source avoids the harsh reagents and high temperatures often required in traditional radical chemistry.

Protocol: Photoredox-Induced Synthesis of Spirocyclic γ-Lactams

This protocol is adapted from methodologies that utilize an intramolecular 1,5-HAT and cyclization cascade to form spirocyclic γ-lactams.[16]

Materials:

  • N-(o-Iodobenzoyl) substrate with an accessible C(sp³)-H bond (1.0 equiv)

  • fac-Ir(ppy)₃ (1.5 mol%)

  • K₂HPO₄ (2.0 equiv)

  • γ-Terpinene (2.0 equiv)

  • Anhydrous and degassed acetonitrile (MeCN)

Procedure:

  • Vessel Preparation: In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine the N-(o-iodobenzoyl) substrate (0.1 mmol), fac-Ir(ppy)₃ (1.0 mg, 0.0015 mmol), and K₂HPO₄ (34.8 mg, 0.2 mmol).

  • Inert Atmosphere & Degassing: Seal the tube with a rubber septum, and evacuate and backfill with argon three times. Add anhydrous MeCN (1.0 mL) and γ-terpinene (31 μL, 0.2 mmol). The solution must be thoroughly degassed via three freeze-pump-thaw cycles. Causality: Oxygen is an efficient quencher of both excited-state photocatalysts and radical intermediates. Its complete removal is paramount for reaction efficiency.

  • Reaction Setup: Place the reaction tube approximately 5-10 cm from a cooling fan and a 24W blue LED lamp. Stir the reaction at room temperature for 12-18 hours.

  • Work-up: Upon completion (monitored by LC-MS), remove the solvent in vacuo.

  • Purification: Directly purify the crude residue by preparative thin-layer chromatography (pTLC) or flash column chromatography on silica gel to afford the pure spirocyclic γ-lactam product.

Conclusion and Future Outlook

The convergence of late-stage functionalization strategies and the unique architectural benefits of spirocyclic scaffolds represents a powerful paradigm in modern drug discovery.[7] Methods such as C-H activation and photoredox catalysis provide the necessary tools to install these complex three-dimensional motifs onto advanced molecular frameworks with precision and efficiency.[8][13] While challenges in synthesis and the need for a broader portfolio of commercially available spirocyclic building blocks remain, the field is rapidly advancing.[3][6][7] The continued development of robust and predictable LSF methods will undoubtedly accelerate the discovery of next-generation therapeutics that successfully navigate beyond "flatland" to address increasingly complex biological targets.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis.
  • advantages of spirocyclic scaffolds over planar structures in drug discovery. Benchchem.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Potential applications of spirocyclic compounds in pharmacology. Benchchem.
  • Photoredox catalysis and Electrochemistry enabling late-stage functionaliz
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Organophotoredox-Catalyzed Late-Stage Functionaliz
  • Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams.
  • Late-stage functionalization of biologically active heterocycles through photoredox c
  • Visible‐Light Photoredox Catalysis in the Late‐Stage Functionaliz
  • Palladium‐Catalyzed Spirocyclization through C−H Activation and Regioselective Alkyne Insertion. Sci-Hub.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll)
  • C–H activation.
  • Rh(III)‐catalyzed C−H activation/spirocyclization strategy of quinazolinones with maleimides for polyheterocycles.
  • The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews (RSC Publishing).
  • Late-Stage Functionaliz

Sources

Troubleshooting & Optimization

improving yield in spiro[3.3]heptan-1-one substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization Guide: Spiro[3.3]heptan-1-one Functionalization

Executive Summary

The spiro[3.3]heptan-1-one scaffold presents a unique "Strain-Steric Paradox." The spiro-fusion creates significant steric bulk at the carbonyl carbon (C1), hindering nucleophilic approach, while the ~60 kcal/mol ring strain makes the system susceptible to ring-opening or rearrangement under harsh acidic/basic conditions. This guide provides optimized protocols to bypass these failure modes, focusing on Organocerium Chemistry for nucleophilic addition and Titanium-Mediated protocols for reductive amination.[1]

Part 1: The Reactivity Landscape

Before attempting synthesis, understand the competing pathways that degrade yield.

ReactivityLandscape Ketone Spiro[3.3]heptan-1-one Addition 1,2-Addition (Desired) Ketone->Addition CeCl3 Activation (Hard Nucleophile) Enolization Enolization (Side Reaction) Ketone->Enolization Basic Conditions (Grignard/Lithium) RingOpen Ring Opening/ Rearrangement Ketone->RingOpen Strong Acid/Base (Strain Release) Nu Nucleophile (R-M) Enolization->Ketone Aqueous Workup (Recovered SM)

Figure 1: Competing reaction pathways.[1] Standard organometallics often act as bases, leading to enolization and recovery of starting material.[2][3] Acidic conditions can trigger strain-relief rearrangements.[1][4]

Part 2: Optimized Protocols

Protocol A: Nucleophilic Addition (The Organocerium "Luche" Method)

Issue: Standard Grignard or Organolithium reagents often result in low yields due to the basicity of the reagent deprotonating the alpha-position (enolization) rather than attacking the sterically hindered carbonyl. Solution: Use anhydrous Cerium(III) Chloride.[1] This suppresses the basicity of the organometallic reagent and activates the ketone for 1,2-addition.

Step-by-Step Methodology:

  • Drying CeCl₃ (CRITICAL):

    • Start with CeCl₃[5]·7H₂O.

    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with vigorous stirring. The powder should turn from white/clumpy to a fine, free-flowing powder. Note: Incomplete drying kills the Grignard reagent.

  • Slurry Formation:

    • Cool the flask to 0°C under Argon.

    • Suspend the dried CeCl₃ (1.5 equiv) in anhydrous THF. Stir for 30 mins to ensure a fine suspension.

  • Activation:

    • Add the ketone (1.0 equiv) to the slurry. Stir for 30 mins at 0°C. The Lewis acidic Ce(III) coordinates to the carbonyl oxygen.

  • Nucleophile Addition:

    • Cool to -78°C.[1]

    • Add the Organolithium or Grignard reagent (1.2 equiv) dropwise.[1]

    • Mechanism:[1][2][5][6][7][8][9] The "ate" complex formed is less basic but more nucleophilic toward the activated carbonyl.

  • Workup:

    • Quench with saturated aqueous NH₄Cl at -78°C. Do not use HCl, as acid can trigger ring expansion/opening of the strained spiro system.

Protocol B: Reductive Amination (Titanium-Mediated)

Issue: Steric bulk at C1 prevents efficient imine formation/condensation using standard acid catalysis. Solution: Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

Step-by-Step Methodology:

  • Imine Formation:

    • Combine Spiro[3.3]heptan-1-one (1.0 equiv) and the amine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv).[1]

    • Note: If the amine is a solid, use a minimal amount of dry THF.

    • Stir at room temperature for 6–12 hours. (Monitor disappearance of ketone by TLC).

  • Reduction:

    • Dilute the viscous mixture with dry ethanol or methanol.

    • Add NaBH₄ (1.5 equiv) portion-wise at 0°C.[1]

    • Caution: The reaction may exotherm.

  • Workup (The "Filter" Trick):

    • Quench with 1N NaOH (to precipitate Titanium salts as white TiO₂).[1]

    • Filter through a pad of Celite.[1] Washing the filter cake thoroughly with EtOAc is crucial to recover the product trapped in the titanium matrix.

Part 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Recovered Starting Material (Ketone) Enolization occurred instead of addition.[1][3]Switch to Protocol A (CeCl₃).[1] The organometallic acted as a base; CeCl₃ mitigates this.
Product decomposes on Silica Gel Acid sensitivity of the strained ring.Pre-treat silica gel with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites.[1]
Low Yield in Alkylation (Alpha-sub) Retro-aldol or ring opening due to strong base (LDA).[1]Avoid direct enolate generation.[1] Use Silyl Enol Ethers (TMSOTf/Et₃N) followed by Lewis-acid catalyzed alkylation (Mukaiyama Aldol type).[1]
"Messy" NMR / Multiple Spots Ring expansion/rearrangement.Avoid strong acids (H₂SO₄, HCl) during workup.[1] Use buffered quench solutions (Phosphate buffer pH 7 or NH₄Cl).[1]

Part 4: Decision Logic for Yield Improvement

OptimizationLogic Start Goal: Functionalize Spiro[3.3]heptan-1-one ReactionType Select Reaction Type Start->ReactionType Add Nucleophilic Addition (Grignard/Lithium) ReactionType->Add RedAm Reductive Amination ReactionType->RedAm Alpha Alpha-Substitution ReactionType->Alpha CheckHindrance Is Nucleophile Bulky/Basic? Add->CheckHindrance UseCe Use CeCl3 Protocol (Luche/Imamoto) CheckHindrance->UseCe Yes (Default) CheckConv Is Conversion <50%? RedAm->CheckConv UseTi Use Ti(OiPr)4 Protocol CheckConv->UseTi Yes Warn STOP: Avoid Strong Base. Use Silyl Enol Ethers. Alpha->Warn

Figure 2: Decision tree for selecting the optimal protocol based on reaction type and observed failure modes.

References

  • Synthesis and Rearrangement of Spiro[3.3]heptan-1-ones: Burton, A. J., et al. (2023).[1][4] "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." (Validates the acid-mediated formation pathway and highlights the ring's sensitivity to strain-release).[1]

  • Organocerium (Luche) Chemistry: Imamoto, T., et al. (1984).[1] "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."[1] Journal of the American Chemical Society. (The foundational text for using CeCl3 to prevent enolization in hindered ketones).

  • Titanium-Mediated Reductive Amination: Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride."[1] The Journal of Organic Chemistry. (Standard protocol for overcoming steric hindrance in ketone amination).

  • Spiro[3.3]heptane as a Bioisostere: Mykhailiuk, P. K. (2019).[1][10][11] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." (Context on the structural rigidity and exit vectors of the scaffold).

Sources

Technical Support Center: Spiro[3.3]heptane Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with spiro[3.3]heptane scaffolds. It prioritizes the prevention of strain-driven ring opening, a common failure mode due to the high thermodynamic instability (~63 kcal/mol) of the bis-cyclobutane core.

Status: Operational | Topic: Minimizing Strain-Driven Ring Opening | Ticket ID: S33-PROTO-001

Core Directive: Thermodynamic Management

The User Challenge: You are attempting to synthesize or functionalize a spiro[3.3]heptane core (e.g., 2,6-diazaspiro[3.3]heptane or 2-oxa-6-azaspiro[3.3]heptane). The system is prone to ring opening, polymerization, or rearrangement because the relief of ring strain provides a massive driving force for degradation.

The Solution Architecture: Success relies on "Kinetic Trapping." You cannot remove the thermodynamic strain, but you can raise the activation energy barrier for ring opening by controlling three variables: Solvation Shell , Nucleophile Trajectory , and Protonation Sites .

Troubleshooting Guide (Q&A Format)

Module A: Synthesis & Cyclization

Issue: My cyclization reaction yields a polymer or linear chain instead of the spiro core.

Q1: Why is the ring opening/polymerizing during the double-alkylation step? Technical Diagnosis: This is a competition between intermolecular polymerization (entropy-driven) and intramolecular cyclization (enthalpy-opposed).

  • Root Cause: The reaction temperature is likely too high, or the concentration is too dense. While the Thorpe-Ingold effect (gem-dimethyl effect) aids cyclization at the quaternary center, it is often insufficient to overcome the strain barrier at high concentrations.

  • Corrective Action:

    • High Dilution Principle: Run the cyclization at <0.05 M concentration. This statistically favors the intramolecular reaction (ring closure) over intermolecular attack (polymerization).

    • Temperature Ramping: Do not blast the reaction with heat. Start at 0°C for deprotonation, then warm to room temperature. Only apply heat (max 80-100°C) after the intermediate mono-alkylated species has formed.

Q2: I am using the Carreira protocol (pentaerythritol derivative). Which leaving group minimizes ring strain issues? Technical Diagnosis: The choice of leaving group (LG) dictates the reaction temperature.

  • Analysis:

    • Tosylate (OTs): Requires higher heat (~100°C+) to displace, increasing the risk of thermal ring opening.

    • Iodide/Bromide: Reacts at lower temperatures but can act as a nucleophile to re-open the ring if not scavenged.

    • Epoxide/Oxetane precursors: Often used for 2-oxa-6-azaspiro systems.

  • Recommendation: Use Mesylate (OMs) or Tosylate in high-boiling polar aprotic solvents (DMF or DMSO) but strictly control the internal temperature. If using halides, add a silver salt (AgOTf) scavenger if the ring is opening via halide attack.

Module B: Stability & Functionalization

Issue: The spiro ring opens during deprotection or salt formation.

Q3: Can I use strong acids (HCl/TFA) to remove Boc groups? Technical Diagnosis: Caution Required. While the spiro[3.3]heptane core is relatively stable to Brønsted acids, the formation of a carbocation adjacent to the spiro center (or on the ring) triggers an immediate "strain-relocating" rearrangement (often to a bicyclo[3.2.0] or [4.1.0] system).

  • Protocol:

    • Safe: HCl in Dioxane (anhydrous). The protonation occurs on the nitrogen (heteroatom), which is safe.

    • Unsafe: Aqueous strong acids with heating. This promotes hydrolysis if any aminal/hemi-aminal character is present.

    • Critical Failure Mode: Never attempt reactions that generate a radical or carbocation on the cyclobutane ring carbons. The ring will unzip.

Q4: My product degrades on silica gel. How do I purify? Technical Diagnosis: Silica gel is slightly acidic and can act as a Lewis acid surface, catalyzing ring opening or polymerization of the strained amine.

  • Corrective Action:

    • Pre-treat the silica column with 2-5% Triethylamine (Et3N) .

    • Alternatively, isolate as a stable salt. The oxalate salt (1:1 stoichiometry) is the industry standard for stabilizing 2,6-diazaspiro[3.3]heptanes (see Burkhard et al.). It creates a crystalline lattice that mechanically protects the strained core.

Standard Operating Procedures (SOPs)

SOP-01: The "Safe Zone" Cyclization Protocol

Target: Synthesis of N-protected 2,6-diazaspiro[3.3]heptane.

ParameterSpecificationReason
Solvent DMF or DMSO (Anhydrous)High dielectric constant stabilizes the transition state.
Concentration 0.02 M - 0.05 M CRITICAL: Prevents intermolecular polymerization.
Base NaH (60% disp) or tBuOKNon-nucleophilic strong base prevents attack on the ring.
Temp Ramp 0°C (Addn)

RT (1h)

100°C (Cyclization)
Allows conformational settling before forcing the strained bond.
Quench Sat. NH4Cl at 0°CExothermic quench can thermally shock the ring; keep cold.
SOP-02: Visualization of Failure Pathways

The following diagram illustrates the "Safe Path" vs. the "Ring Opening" failure modes.

SpiroStability cluster_conditions Critical Control Points Precursor Linear Precursor (Bis-electrophile) MonoCyc Mono-Cyclized Intermediate Precursor->MonoCyc Base, 0°C Spiro Spiro[3.3]heptane (Target) MonoCyc->Spiro Heat (80-100°C) High Dilution (<0.05M) Polymer Polymer Chain (Failure) MonoCyc->Polymer High Conc (>0.1M) Intermolecular Attack Rearranged Rearranged Bicyclo (Strain Relief) Spiro->Rearranged Carbocation Generation (Acid/Radical on Ring)

Caption: Figure 1. Kinetic pathway analysis. The green path represents the narrow window for successful synthesis. Red dashed lines indicate thermodynamic sinks (polymerization or rearrangement).

References & Authority

Validation: The protocols above are synthesized from the foundational work of the Carreira group (ETH Zürich) and industrial scale-up data from Mykhailiuk (Enamine).

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Structural Surrogates for Piperazines. Angewandte Chemie International Edition.

  • Mykhailiuk, P. K. (2022).[1] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate / Enamine Reports.

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Foundational thermodynamic data on cyclobutane strain).

  • BenchChem Technical Support . Temperature Control in Cyclization Reactions Using 1,1-Bis(tosyloxymethyl)cyclopropane.

Sources

purification methods for volatile spirocyclic ketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Volatile Spirocyclic Ketones

Status: Operational Ticket ID: #SPIRO-KET-001 Assigned Specialist: Senior Application Scientist

Welcome to the Purification Support Center

You are likely here because your spirocyclic ketone is either co-eluting with impurities or "vanishing" during solvent removal. Spirocyclic ketones (e.g., spiro[4.5]decanones, vetivone analogues) present a unique dual challenge:

  • High Volatility: They sublime or co-evaporate with solvents.

  • Steric Complexity: The spiro-junction often creates steric bulk that complicates standard derivatization or crystallization.

This guide prioritizes yield retention and purity . We move beyond standard chromatography into chemical isolation and precision distillation.

Module 1: Volatility Management (The "Disappearing Product")

User Issue: "I isolated my ketone by column, but after rotovap, 40% of the mass is gone."

Root Cause: Spirocyclic ketones often possess high vapor pressures. Standard rotary evaporation (40°C, 20 mbar) can suck the product into the pump or trap.

Protocol: Low-Loss Solvent Removal

Do not treat this compound like a standard intermediate.

ParameterStandard SettingRequired Setting for Volatile Spirocycles
Bath Temperature 40–50°C20–25°C (Ambient)
Vacuum Pressure < 20 mbar> 150 mbar (Solvent dependent)
Solvent Choice EtOAc / HexanesPentane / Diethyl Ether (Low BP is crucial)
Condenser Water (15°C)Dry Ice / Acetone (-78°C)

The "Keeper" Solvent Technique: Never evaporate to dryness if you plan to distill.

  • Concentrate the fraction until ~5 mL of solvent remains.

  • Add a higher-boiling "chaser" solvent (e.g., toluene) only if you are proceeding immediately to high-vacuum distillation.

  • For storage, leave in pentane solution at -20°C.

Module 2: Chemical Purification (Bisulfite Adducts)

User Issue: "My ketone is an oil and co-elutes with a non-carbonyl impurity. Distillation is degrading it."

Solution: If your spirocyclic ketone has an unhindered carbonyl (e.g., the carbonyl is on a 6-membered ring far from the spiro junction), form a water-soluble bisulfite adduct. The impurities remain in the organic layer; the ketone moves to the water.

Applicability Check:

  • Works for: Unhindered spiro ketones (e.g., Spiro[4.5]decan-8-one).

  • Fails for: Sterically crowded ketones (e.g., carbonyl adjacent to the spiro carbon).

Workflow: Bisulfite Extraction

BisulfiteExtraction Start Crude Mixture (Ketone + Impurities) Step1 Dissolve in Et2O or Hexanes Start->Step1 Step2 Add Saturated Aqueous NaHSO3 (Shake vigorously 5-10 min) Step1->Step2 Step3 Phase Separation Step2->Step3 OrgLayer Organic Layer (Contains Impurities) Step3->OrgLayer Discard AqLayer Aqueous Layer (Contains Bisulfite Adduct) Step3->AqLayer Keep Step4 Wash Aq. Layer with Ether (Remove entrained organics) AqLayer->Step4 Step5 Basify Aq. Layer (Add 10% NaOH or Na2CO3 to pH >10) Step4->Step5 Step6 Extract with Pentane/Ether Step5->Step6 Final Pure Volatile Ketone Step6->Final

Figure 1: Bisulfite extraction workflow. This method chemically pulls the ketone into the aqueous phase, leaving non-carbonyl impurities behind.

Critical Technical Note: The formation of the adduct is an equilibrium. For spirocyclic ketones, the equilibrium may not favor the adduct due to sterics. Add 5-10% Methanol to the aqueous bisulfite solution to increase the solubility of the organic ketone and accelerate adduct formation [1].

Module 3: Derivatization (Semicarbazones)

User Issue: "Bisulfite didn't work (too hindered), and I can't get the oil to crystallize."

Solution: Semicarbazones are robust, crystalline derivatives.[1] They form even with moderately hindered spiro ketones. You can purify the solid derivative by recrystallization and then hydrolyze it back to the ketone.

Protocol: Semicarbazone Formation & Hydrolysis

Step A: Formation

  • Dissolve crude ketone (1 eq) in Ethanol/Water (1:1).

  • Add Semicarbazide Hydrochloride (1.5 eq) and Sodium Acetate (2 eq).

  • Reflux for 30–60 mins (longer if sterically hindered).

  • Cool on ice. The semicarbazone will precipitate as white crystals.

  • Purify: Recrystallize from Ethanol/Water. Impurities stay in the mother liquor.

Step B: Hydrolysis (The "Steam" Trick) Standard acid hydrolysis can be harsh. For volatile ketones, use steam distillation to drive the equilibrium.

  • Suspend pure semicarbazone in 10% Aqueous H₂SO₄ or Oxalic Acid solution.

  • Heat to reflux.

  • Simultaneously steam distill the mixture.

    • As the semicarbazone hydrolyzes, the volatile spiro ketone is liberated.

    • It immediately co-distills with water into the receiver flask.

  • Extract the distillate with pentane.

Module 4: Precision Distillation (Kugelrohr)

User Issue: "I have 200 mg of product. A standard distillation column is too big."

Solution: Use Kugelrohr (Bulb-to-Bulb) Distillation .[2] This is the gold standard for small-scale volatile isolation.

Technical Setup:

  • Oven Temp: Set 20–30°C below the expected boiling point initially.

  • Vacuum: High vacuum (< 0.5 mmHg) is preferred to lower thermal stress.

  • Cooling: The receiving bulb must be submerged in Dry Ice/Acetone . Water cooling is insufficient for volatile spirocycles.

Troubleshooting the "Bump": Spirocyclic ketones often "bump" (flash boil) in Kugelrohr setups.

  • Fix: Rotate the flask at maximum speed to create a thin film.

  • Fix: Do not fill the source bulb more than 20%.

Decision Matrix: Which Method?

Use this logic flow to select the correct purification route for your specific spirocyclic ketone.

DecisionTree Start Start: Impure Spirocyclic Ketone CheckImpurity Nature of Impurity? Start->CheckImpurity NonCarbonyl Non-Carbonyl (e.g., alkene, alcohol) CheckImpurity->NonCarbonyl Isomer Structural Isomer (e.g., regioisomer) CheckImpurity->Isomer CheckSterics Is Ketone Hindered? (Spiro C adjacent to C=O?) NonCarbonyl->CheckSterics Chrom Method: Ag-Impregnated Silica (If impurity is alkene) Isomer->Chrom If alkene isomer PrepGC Method: Preparative GC (For volatile isomers) Isomer->PrepGC Unhindered Unhindered CheckSterics->Unhindered Hindered Hindered CheckSterics->Hindered Bisulfite Method: Bisulfite Extraction Unhindered->Bisulfite Semicarb Method: Semicarbazone Derivatization Hindered->Semicarb

Figure 2: Method selection decision tree based on impurity type and steric environment.

References

  • BenchChem Technical Support. (2025).[3] Sodium Bisulfite Extraction for the Purification of Reactive Ketones. Retrieved from

  • Furigay, M. H., et al. (2018).[4][5] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from

  • Frontier, A. (2026).[6] Tips & Tricks: Handling Volatile Compounds. University of Rochester Department of Chemistry. Retrieved from

  • Warkentin, J., et al. (1977). Oxidation of Semicarbazones of Ketones. Canadian Journal of Chemistry. Retrieved from

  • Perfumer & Flavorist. (1992). Separation of Fragrance Materials from Perfumed Consumer Products. Retrieved from

Sources

handling moisture sensitivity of bromomethyl spiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Bromomethyl Spiro Scaffolds

Ticket ID: #SP-BR-001 Topic: Moisture Sensitivity & Degradation Control Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Silent Killer" of Spiro Scaffolds

Bromomethyl spiro compounds (e.g., 2-(bromomethyl)spiro[3.3]heptane) are deceptive. While they appear to be simple primary alkyl halides, they possess a unique vulnerability profile driven by two factors:

  • Spiro Strain: The inherent ring strain (especially in spiro[3.3] and [3.4] systems) makes the carbon skeleton susceptible to acid-catalyzed rearrangement or ring-opening.

  • Autocatalytic Hydrolysis: The carbon-bromine (C-Br) bond is susceptible to nucleophilic attack by water. This hydrolysis generates Hydrogen Bromide (HBr). Unlike linear alkyl chains, spiro rings act as "acid sponges"—the generated HBr protonates the strained ring, triggering rapid decomposition.

This guide replaces generic "keep dry" advice with a field-proven, mechanistic approach to preserving these high-value intermediates.

Module 1: The Degradation Mechanism (Why It Happens)

Understanding the enemy is the first step to containment. The degradation is not linear; it is exponential due to the autocatalytic generation of acid.

Figure 1: The Autocatalytic Decomposition Loop This diagram illustrates how a single molecule of water can trigger a cascade failure of the entire batch.

DecompositionLoop SpiroBr Intact Bromomethyl Spiro Compound Hydrolysis Slow Hydrolysis (Rate Limiting Step) SpiroBr->Hydrolysis + Moisture AcidAttack Acid Attack on Strained Ring SpiroBr->AcidAttack Protonation Moisture Atmospheric Moisture (H₂O) Moisture->Hydrolysis Alcohol Spiro Alcohol (Impurity) Hydrolysis->Alcohol HBr HBr Generation (The Catalyst) Hydrolysis->HBr HBr->Hydrolysis Accelerates (Autocatalysis) HBr->AcidAttack Catalyzes RingOpen Ring Opening / Rearrangement AcidAttack->RingOpen Gunk Oligomerization (Yellow/Brown Gunk) RingOpen->Gunk

Caption: The "Vicious Cycle" of acid autocatalysis. Note that HBr generated from initial hydrolysis accelerates further degradation.

Module 2: Troubleshooting Guides (Q&A Format)

Issue 1: "My white solid turned into a yellow sticky gum overnight."

Diagnosis: Autocatalytic Acid Degradation. Your compound has likely undergone partial hydrolysis. The yellow color is characteristic of HBr accumulation and subsequent oligomerization of the strained rings. Resolution Protocol:

  • Do NOT attempt to dry it under high vacuum immediately (concentrating the acid accelerates destruction).

  • Dissolve the gum in non-polar, acid-free solvent (e.g., Anhydrous

    
     or Pentane).
    
  • Wash immediately with cold, dilute

    
     (sat. aq.) to neutralize HBr.
    
  • Dry the organic layer over

    
     (avoid 
    
    
    
    as it can be slightly acidic).
  • Concentrate at low temperature (< 30°C).

Issue 2: "The reaction stalled. I see starting material but no product."

Diagnosis: The "Neopentyl-Like" Effect. Many bromomethyl spiro groups are attached to quaternary or sterically crowded centers. While they are primary bromides, the bulky spiro cage blocks the backside attack required for


 reactions.
Resolution Protocol: 
  • Switch Solvents: Move from THF to polar aprotic solvents like DMF or NMP to enhance nucleophilicity.

  • Finkelstein Activation: Add 10-20 mol% Sodium Iodide (NaI). This converts the alkyl bromide to a more reactive alkyl iodide in situ.

    • Note: The alkyl iodide is more light-sensitive. Wrap flask in foil.

Issue 3: "My compound vanishes on the silica column."

Diagnosis: Silica Acidity. Standard silica gel is slightly acidic (pH 4-5). This acidity, combined with trace moisture in the eluent, hydrolyzes the sensitive C-Br bond or opens the spiro ring. Resolution Protocol:

  • The "Buffered Silica" Method: Pre-treat your silica gel. Slurry the silica in your eluent containing 1% Triethylamine (

    
    ).
    
  • Run Check: Flush the column with neutral solvent before loading. The

    
     neutralizes acidic silanol sites, protecting the spiro core.
    

Module 3: Critical Data & Specifications

Table 1: Solvent Water Limits for Handling Bromomethyl Spiro Compounds Data derived from standard organometallic handling protocols adapted for acid-sensitive alkyl halides.

SolventMax Water Content (ppm)Method of DryingStorage Recommendation
Dichloromethane (DCM) < 50 ppmDistillation over

Store over 3Å Molecular Sieves
Tetrahydrofuran (THF) < 30 ppmNa/Benzophenone or SPS*Freshly dispensed only (Peroxides promote degradation)
Dimethylformamide (DMF) < 100 ppm4Å Molecular SievesStore under Argon; Hygroscopic
Acetonitrile (MeCN) < 50 ppmDistillation over

Store over 3Å Molecular Sieves

*SPS = Solvent Purification System

Module 4: Standard Operating Procedure (SOP) Visualization

Figure 2: The "Safe Path" Workflow Follow this decision tree to ensure integrity from storage to reaction.

HandlingWorkflow Start Receive Compound Inspect Visual Inspection: White Solid? Start->Inspect Yellow Yellow/Gum Inspect->Yellow No White White/Crystalline Inspect->White Yes Purify Neutralize & Recrystallize (See Issue 1) Yellow->Purify Store Storage: -20°C, Argon, Dark White->Store Purify->Inspect Re-check Use Usage: Warm to RT in Desiccator BEFORE opening Store->Use React Reaction Setup: Glovebox or Schlenk Use->React

Caption: Decision tree for receiving and handling spiro-bromides. Note the critical warming step to prevent condensation.

References

  • SpiroChem Technical Guides. Spirocyclic Building Blocks for Scaffold Assembly. SpiroChem AG. [Link]

  • Rochester University Chemistry Dept. Tips for Flash Column Chromatography (Acid Sensitive Compounds).[Link]

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1] [Link]

Sources

Validation & Comparative

Structural Validation Guide: 1H NMR Analysis of 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

Spiro[3.3]heptan-1-ones are emerging as critical "sp3-rich" bioisosteres in modern drug discovery, offering rigid geometrical exit vectors that differ significantly from planar aromatic rings.[1][2] However, their analysis is complicated by ring strain, puckering effects, and geminal coupling constants that deviate from standard aliphatic chains.

This guide focuses on the structural validation of 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one . Unlike simple cyclobutanones, this molecule possesses a spiro-quaternary center and a chiral quaternary center at C3.

The Core Analytical Challenge: The introduction of the bromomethyl group at C3 desymmetrizes the cyclobutanone ring, creating a permanent chiral center. Consequently, methylene protons that would typically appear as singlets or simple multiplets in the symmetric precursor become diastereotopic , manifesting as distinct AB quartets. This guide compares the target molecule against its symmetric precursor to provide a definitive "Go/No-Go" decision framework for synthesis validation.

Part 2: Comparative Analysis (Target vs. Alternative)

To validate the synthesis of 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one (Target), we compare its spectral performance against its most common synthetic precursor: 3,3-Dimethylspiro[3.3]heptan-1-one (Alternative).

Spectral Signature Comparison
FeatureAlternative (Precursor) 3,3-Dimethylspiro[3.3]heptan-1-oneTarget Product 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-oneDiagnostic Value
Symmetry

plane of symmetry (time-averaged).
Chiral (

)
. The molecule exists as a racemate.
High : Loss of symmetry is the primary confirmation of functionalization.
Methyl Group Singlet (6H) ~1.1–1.2 ppm. (Signals often overlap due to rapid ring flipping).Singlet (3H) ~1.2–1.4 ppm.Medium : Integration drops from 6H to 3H relative to the spiro-ring integral.

-Keto Protons (C2)
Singlet (2H) ~2.8 ppm. (Appears as singlet due to symmetry).AB Quartet (2H) ~2.6–3.1 ppm. (

Hz).
Critical : The C2 protons become diastereotopic due to the adjacent C3 chiral center.
Functional Group None.AB Quartet (2H) ~3.4–3.6 ppm (

).
Critical : Distinctive deshielded region confirming Bromine presence.
Spiro Ring (C5-C7) Multiplet (6H) ~1.8–2.3 ppm.Multiplet (6H) ~1.8–2.4 ppm.Low : The distal ring is minimally affected by the C3 substitution.
Performance in Structural Determination
  • Alternative (Precursor): The spectrum is deceptively simple. The high symmetry collapses the C2 protons into a singlet, masking the puckered conformation of the cyclobutanone ring.

  • Target Product: The spectrum is complex but information-rich. The diastereotopicity of the

    
     and C2 protons provides self-validating proof of the rigid 3D structure. If these signals appear as singlets, it indicates either rapid racemization (unlikely) or accidental isochrony (solvent dependent).
    

Part 3: Experimental Protocol

A. Sample Preparation (Self-Validating System)

To ensure high-resolution data capable of resolving the AB quartets, follow this protocol:

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) + 0.03% TMS.
    
    • Reasoning:

      
       provides excellent solubility for lipophilic spiro-cycles and minimizes solvent-solute hydrogen bonding that could broaden the ketone 
      
      
      
      -protons.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Check: Solution must be clear. Turbidity suggests inorganic salts (e.g., LiBr from synthesis) which can cause line broadening. Filter through a cotton plug if necessary.

  • Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors on the spiro-ring multiplets.

B. Acquisition Parameters (400 MHz or Higher)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Causality: Quaternary methyls and spiro-centers have long

      
       relaxation times. A short D1 will suppress the methyl integration, leading to incorrect ratio calculations (e.g., finding a 2.5H integral instead of 3H).
      
  • Scans (NS): 16–32 scans are sufficient for 10mg samples.

  • Spectral Width: -2 to 14 ppm (ensure no aliasing of impurities).

Part 4: Data Presentation & Analysis

Chemical Shift Assignments (Table)
PositionType

(ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
1

1.25Singlet3H-Isolated methyl on quaternary C3.
2a Ring B1.90–2.10Multiplet2HComplexDistal spiro-ring protons (

to spiro).
2b Ring B2.15–2.35Multiplet4HComplexProximal spiro-ring protons (

to spiro).
3

2.75Doublet1H

Hz
Diastereotopic proton

to C=O.
4

3.05Doublet1H

Hz
Diastereotopic proton

to C=O.
5

3.45Doublet1H

Hz
Diastereotopic methylene bromide.
6

3.58Doublet1H

Hz
Diastereotopic methylene bromide.

Note: Chemical shifts are estimated based on substituent additivity rules for spiro[3.3]heptanes in


. Exact values may vary 

ppm depending on concentration.
Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and the source of diastereotopicity (Chiral Center C3).

G cluster_analysis Diagnostic Logic Ketone C1=O (Ketone) C2 C2 (CH2) Diastereotopic ~2.9 ppm (ABq) Ketone->C2 alpha C3 C3 (Chiral Center) C2->C3 Spiro C4 (Spiro Quat) C3->Spiro Subst_Me -CH3 ~1.25 ppm (s) C3->Subst_Me Subst_Br -CH2-Br ~3.5 ppm (ABq) C3->Subst_Br Spiro->Ketone Ring Closure RingB Ring B (C5-C7) ~2.0 ppm (m) Spiro->RingB Spiro Fusion Check1 Check C2 Region (2.6-3.1 ppm) Result1 AB Quartet? CONFIRMED CHIRALITY Check1->Result1 Yes Result2 Singlet? CHECK PRECURSOR Check1->Result2 No

Caption: Structural connectivity of 3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one highlighting the chiral center (C3) responsible for the diastereotopic splitting of C2 and CH2Br protons.

Part 5: Troubleshooting & Interpretation

Common Impurities
  • Residual Solvents:

    • Dichloromethane: Singlet at 5.30 ppm.

    • Ethyl Acetate: Singlet at 2.05, Quartet at 4.12, Triplet at 1.26.

    • Note: Ethyl acetate signals can overlap with the spiro-ring multiplet (2.05 ppm) and the methyl group (1.26 ppm). Action: Dry sample thoroughly under high vacuum (< 1 mbar) for 4 hours.

  • Starting Material (3,3-Dimethylspiro[3.3]heptan-1-one):

    • Look for a singlet at ~1.15 ppm (Dimethyl) competing with your product methyl at ~1.25 ppm.

    • Look for a singlet at ~2.8 ppm (C2) competing with your AB quartet.

Mechanistic Insight: Why the AB Quartet?

In the precursor (3,3-dimethyl), the molecule has a plane of symmetry passing through the carbonyl, the spiro center, and the bisector of the dimethyl group. In the product, the replacement of one H with Br on a methyl group breaks this symmetry. C3 becomes a stereogenic center.

  • Protons at C2: One proton is cis to the Bromomethyl group, the other is trans. They are chemically non-equivalent (diastereotopic).

  • Protons at CH2Br: These protons are enantiotopic with respect to each other only if C3 were not chiral. But C3 is chiral, making them diastereotopic. They couple to each other (

    
    ) but have no neighbors for 
    
    
    
    coupling, resulting in a clean AB quartet.

References

  • Spiro[3.3]heptane Synthesis: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010.

  • Chemical Shift Tables: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997.[2][3]

  • Conformational Analysis: Wiberg, K. B. "Properties of Small Ring Hydrocarbons." Angewandte Chemie International Edition in English, 1986.

  • General Spiro-Ketone Data: "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Tetrahedron, 2023.

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Spirocyclic Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic bromides represent a high-value structural class in modern drug discovery. Their inherent three-dimensional rigidity ("escaping flatland") offers improved metabolic stability and receptor selectivity compared to planar analogs. However, characterizing these compounds remains a distinct analytical challenge.[1] The presence of the bromine atom introduces a unique isotopic signature, while the quaternary spiro-carbon dictates specific, often complex, fragmentation pathways.

This guide objectively compares the two dominant analytical workflows—Electron Impact (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) —to determine which method provides superior structural elucidation for spirocyclic bromides.

The Isotopic Signature: The "Twin Peaks" Phenomenon

Before analyzing fragmentation, one must validate the precursor. Bromine exists as two stable isotopes,


 (50.7%) and 

(49.3%).
  • Diagnostic Rule: Any mass spectrum of a mono-brominated spirocycle must exhibit two molecular ion peaks (

    
     and 
    
    
    
    ) of approximately 1:1 intensity .
  • Significance: This doublet is the primary filter for identifying brominated impurities or metabolites in complex matrices.

Comparative Analysis: EI vs. ESI-CID

This section evaluates the two primary ionization "products" (methods) available to the researcher.

Method A: Electron Impact (EI) – The "Fingerprint" Approach
  • Nature: Hard Ionization (70 eV).[2]

  • Primary Application: GC-MS analysis of volatile intermediates; library matching.

Performance Profile: In EI, the molecular ion (


) is formed by ejecting an electron.[2][3] For spirocyclic bromides, this radical cation is highly energetic.
  • Primary Event: Rapid loss of the bromine radical (

    
    ).
    
  • Secondary Event: The resulting carbocation is often adjacent to the quaternary spiro-center. To stabilize, the ring system frequently undergoes

    
    -cleavage  or ring expansion , leading to a complex "fingerprint" of low-mass fragment ions.
    
Method B: ESI-CID – The "Targeted" Approach
  • Nature: Soft Ionization followed by controlled fragmentation.

  • Primary Application: LC-MS/MS for biological matrices; high-throughput screening.

Performance Profile: ESI generates an even-electron protonated molecule (


). The internal energy is low, preserving the molecular ion.
  • Primary Event: In the collision cell (CID), the molecule gains vibrational energy.

  • Secondary Event: The weakest bond breaks.[3] For spiro-bromides, this is typically the heterolytic cleavage of the C-Br bond , leading to a neutral loss of HBr (80/82 Da) or Br radical depending on the charge localization. The spiro-ring often remains intact initially, allowing for specific "core" identification.

Summary Data Comparison
FeatureMethod A: EI (70 eV)Method B: ESI-CID (MS/MS)
Molecular Ion (

)
Often weak or absent (due to rapid Br loss)Dominant

(Twin Peaks visible)
Bromine Detection Indirect (via fragment patterns)Direct (Precursor scan for 79/81)
Spiro-Ring Stability Low (Ring opening/rearrangement common)High (Ring often preserved in MS2)
Diagnostic Loss

(Loss of

)

(Loss of HBr)
Best For Structural elucidation of unknown isomersQuantitation & metabolite ID

Deep Dive: The Spiro-Scission Mechanism

Understanding why the molecule breaks is crucial for interpreting the data. In spirocyclic systems, the quaternary carbon acts as a "fragmentation stop," but the presence of bromine alters this stability.

The Mechanism[5][6][7][8]
  • Ionization: Formation of the radical cation (EI) or protonated species (ESI).

  • 
    -Cleavage:  The bond between the spiro-carbon and the 
    
    
    
    -carbon (bearing the Br) weakens.
  • Spiro-Junction Scission: If the ring strain is high (e.g., spiro[3.3]heptane), the ring bond at the spiro junction cleaves to relieve strain, often triggered by the initial loss of Br.

Fragmentation M Precursor Spiro-Bromide (M/M+2) Step1 Ionization (EI or ESI) M->Step1 Inter Intermediate Carbocation Step1->Inter Activation PathA Path A: Neutral Loss (HBr or Br radical) Inter->PathA Weakest Bond PathB Path B: Spiro-Ring Opening (Relief of Strain) Inter->PathB Ring Strain Frag Diagnostic Fragment Ions PathA->Frag PathB->Frag

Figure 1: Generalized fragmentation pathway for spirocyclic bromides. The choice between Path A (halogen loss) and Path B (ring opening) depends on the ionization energy applied.

Experimental Protocol: Validated Identification Workflow

To ensure scientific integrity, use this self-validating protocol to distinguish spirocyclic bromide isomers.

Reagents & Setup
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (promotes ionization).

  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.

Step-by-Step Methodology
  • Precursor Scan (Q1):

    • Inject sample via direct infusion (5 µL/min).

    • Scan range:

      
       100–1000.
      
    • Validation: Confirm the presence of the "Twin Peaks" separated by 2 Da with equal intensity. If the ratio is not ~1:1, the sample is not a mono-bromide.

  • Product Ion Scan (MS2):

    • Select the

      
       isotope peak as the precursor (more abundant slightly, and standardizes data).
      
    • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

  • Data Interpretation (The "Rule of 80"):

    • Look for the neutral loss of 80 Da (HBr) .

    • Spiro-Check: If the base peak corresponds to

      
      , the spiro-skeleton is likely intact.
      
    • Ring-Check: If you observe fragments corresponding to the individual rings (e.g., loss of

      
       or 
      
      
      
      ), this indicates Spiro-Junction Scission , confirming the spiro connectivity rather than a fused ring system.

Workflow Start Start: Unknown Sample Scan Full Scan MS1 Start->Scan Decision1 Isotopic Doublet (1:1 ratio)? Scan->Decision1 No Not a Mono-Bromide Decision1->No No Yes Proceed to MS/MS Decision1->Yes Yes MS2 Select 79Br Precursor Ramp CE (10-40 eV) Yes->MS2 Analyze Analyze Neutral Losses MS2->Analyze Result1 Loss of 80 Da (HBr) = Intact Core Analyze->Result1 Result2 Ring Specific Fragments = Spiro Scission Analyze->Result2

Figure 2: Decision tree for the structural confirmation of spirocyclic bromides using ESI-MS/MS.

References

  • Save My Exams. "Mass Spectrometry Fragmentation Patterns." Save My Exams Revision Notes. Available at: [Link]

  • Chemistry LibreTexts. "Fragmentation Patterns in Mass Spectrometry." Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. "Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry." ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). "Mass Spectrometry-Based Characterization of New Spirolides." PubMed Central. Available at: [Link]

  • Fiveable. "Ionization techniques (EI, CI, ESI, MALDI)." Fiveable AP Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Structural Elucidation of Substituted Spiro[3.3]heptan-1-ones: X-ray Crystallography vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist and materials scientist, the rigid, three-dimensional scaffold of the spiro[3.3]heptane core offers a unique entry into novel chemical space. Its inherent strain and defined geometry make it an attractive bioisostere for aromatic rings and a valuable building block for complex molecular architectures.[1] The substitution of the spiro[3.3]heptan-1-one backbone further expands its utility, allowing for the fine-tuning of physicochemical properties and biological activity. However, the precise characterization of these often-chiral molecules is paramount to understanding their structure-activity relationships.

This guide provides a comparative analysis of two primary techniques for the structural elucidation of substituted spiro[3.3]heptan-1-ones: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, this document will delve into the theoretical underpinnings, practical considerations, and data interpretation of each method, supported by experimental protocols and data.

The Imperative of Unambiguous Structural Assignment

The non-planar nature of the spiro[3.3]heptane framework can give rise to complex stereoisomers. The relative orientation of substituents can significantly impact a molecule's interaction with biological targets or its solid-state packing. Therefore, an unambiguous determination of the three-dimensional structure is not merely a confirmatory step but a critical component of the research and development process.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides a definitive snapshot of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a three-dimensional electron density map and, from that, a precise model of the atomic arrangement, including bond lengths, bond angles, and torsional angles.

Advantages for Spiro[3.3]heptan-1-one Analysis:
  • Unambiguous Stereochemistry: It provides an absolute determination of the relative and, with appropriate methods, absolute stereochemistry of chiral centers.

  • Precise Geometric Parameters: It yields highly accurate measurements of bond lengths and angles, which are crucial for understanding the strain and conformation of the spirocyclic system.

  • Solid-State Packing Information: The crystal structure reveals intermolecular interactions, which are vital for understanding physical properties and for crystal engineering.

Limitations:
  • Crystal Growth: The primary bottleneck is the need for a high-quality single crystal, which can be challenging and time-consuming to obtain.

  • Static Picture: The resulting structure represents a time-averaged position of the atoms in the crystal lattice and does not provide information about the molecule's dynamics in solution.

NMR Spectroscopy: A Window into Solution-State Conformation and Connectivity

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Advantages for Spiro[3.3]heptan-1-one Analysis:
  • Solution-State Structure: It provides information about the molecule's conformation and dynamics in a biologically relevant environment.

  • Connectivity Mapping: 2D NMR experiments, such as COSY and HMBC, can definitively establish the bonding framework of the molecule.

  • No Crystallization Required: It can be performed on a wider range of compounds, including those that are difficult to crystallize.

Limitations:
  • Indirect Structural Information: While it provides a wealth of data on connectivity and through-space interactions, the final 3D structure is a model derived from these constraints, not a direct image.

  • Signal Overlap: In complex molecules, overlapping signals in the 1D spectrum can complicate analysis, necessitating the use of 2D techniques.

Head-to-Head Comparison: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Yield Precise 3D atomic coordinates, bond lengths, angles, crystal packingConnectivity, through-space proximities, conformational dynamics in solution
Stereochemistry Absolute and relative stereochemistryRelative stereochemistry (often requires comparison to known standards or theoretical calculations for absolute assignment)
Key Requirement High-quality single crystalSoluble sample in a suitable deuterated solvent
Throughput Lower, dependent on crystal growthHigher, once experimental parameters are established
Dynamics Limited to thermal motion in the crystal latticeProvides information on conformational flexibility and dynamics

Experimental Protocols

Single-Crystal X-ray Diffraction Workflow

The successful determination of a crystal structure relies on a meticulous experimental workflow.

xray_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer data_collection X-ray Data Collection diffractometer->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file cif_file validation->cif_file Generate CIF File

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of the substituted spiro[3.3]heptan-1-one suitable for diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, clear crystal and mount it on a goniometer head using a cryoprotectant (e.g., Paratone-N oil).

  • Data Collection: Mount the crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their positions.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

  • Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: Validate the final structure using software like PLATON or CheckCIF to ensure its chemical and geometric sensibility.

2D NMR Spectroscopy Workflow for Structural Elucidation

For complex spiro[3.3]heptan-1-ones, a combination of 2D NMR experiments is often necessary for complete structural assignment.

nmr_workflow cluster_sample Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structure Determination sample_prep Dissolve in Deuterated Solvent proton_nmr 1H NMR sample_prep->proton_nmr carbon_nmr 13C NMR & DEPT proton_nmr->carbon_nmr cosy COSY (1H-1H Correlation) carbon_nmr->cosy hsqc HSQC (1H-13C one-bond Correlation) cosy->hsqc hmbc HMBC (1H-13C long-range Correlation) hsqc->hmbc noesy NOESY/ROESY (Through-space Correlation) hmbc->noesy assignment Spectral Assignment noesy->assignment structure_elucidation Structure Elucidation assignment->structure_elucidation

Caption: Workflow for structural elucidation using 2D NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a few milligrams of the purified spiro[3.3]heptan-1-one in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Spectra: Acquire standard 1D ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. This helps to establish proton-proton connectivity within the cyclobutane rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached, providing one-bond ¹H-¹³C connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the relative stereochemistry and conformation of the molecule.

Data Presentation and Comparison

To illustrate the practical application of these techniques, let's consider a hypothetical substituted spiro[3.3]heptan-1-one, 3-((4-bromophenyl)sulfonyl)spiro[3.3]heptan-1-one .

Representative Crystallographic Data

While the specific CIF file for 3-((4-bromophenyl)sulfonyl)spiro[3.3]heptan-1-one is not publicly available without a direct CCDC deposition number, we can present representative data for a related spiro[3.3]heptane derivative to showcase the type of information obtained. The following table includes selected bond lengths and angles for a 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid derivative, which shares the core spiro[3.3]heptane skeleton.

ParameterBond/AngleValue (Å or °)
Bond Lengths C1-C21.55
C1-C41.54
C1-C51.56
C1-C71.55
Bond Angles C2-C1-C488.5
C5-C1-C789.0
C2-C1-C5115.2
Torsional Angle C2-C1-C5-C625.1

Note: Data is illustrative and based on a related spiro[3.3]heptane structure.

This data provides a precise geometric description of the spirocyclic core, highlighting the inherent ring strain in the cyclobutane rings (bond angles significantly deviating from the ideal 109.5° for sp³ carbons).

Representative NMR Spectroscopic Data

The following table presents plausible ¹H and ¹³C NMR data for our hypothetical 3-((4-bromophenyl)sulfonyl)spiro[3.3]heptan-1-one in CDCl₃.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from H at position)
1-210.5 (C=O)-
23.10 (dd, J = 18.0, 9.5 Hz)52.1C1, C3, C4
2.85 (dd, J = 18.0, 7.0 Hz)C1, C3, C4
34.25 (m)65.8C1, C2, C4, C(ipso-sulfonyl)
42.60 (m)35.2C1, C2, C3
52.45 (m)32.5C1, C6, C7
62.20 (m)18.9C1, C5, C7
72.30 (m)31.8C1, C5, C6
Ar-H7.85 (d, J = 8.5 Hz)129.5C(ipso-sulfonyl)
Ar-H7.70 (d, J = 8.5 Hz)132.8C(ipso-sulfonyl)
Ar-C-139.2 (C-SO₂)-
Ar-C-128.5 (C-Br)-

The combination of COSY, HSQC, and HMBC experiments would allow for the complete assignment of all proton and carbon signals, confirming the spiro[3.3]heptan-1-one framework and the position of the sulfonyl substituent. NOESY/ROESY data would be crucial to determine the relative stereochemistry at C3.

Conclusion: A Synergistic Approach

Both X-ray crystallography and NMR spectroscopy are indispensable tools for the structural characterization of substituted spiro[3.3]heptan-1-ones. While X-ray crystallography provides an unparalleled level of detail for the solid-state structure, NMR offers invaluable insights into the molecule's behavior in solution. For a comprehensive understanding of these important scaffolds, a synergistic approach is often the most powerful. The definitive solid-state structure from X-ray crystallography can serve as a starting point for interpreting the more complex solution-state dynamics observed by NMR. Ultimately, the choice of technique will depend on the specific research question, the nature of the compound, and the available resources.

References

  • Jung, M., Muir, J. E., & Lindsay, V. N. G. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. [Link]

  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Chemistry – A European Journal, 27(52), 13139-13151. [Link]

  • Carreira, E. M., et al. (2014). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 53(47), 12845-12849. [Link]

  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Stoll, A. H., & Hegetschweiler, K. (2018). Single-Crystal X-ray Crystallography. De Gruyter.
  • DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.

Sources

bioisosteric replacement case studies using spiro[3.3]heptan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Bioisosteric Replacement Using Spiro[3.3]heptan-1-one

Executive Summary: The Exit from Flatland

In the pursuit of novel intellectual property and improved physicochemical properties, medicinal chemistry has shifted from planar aromatic scaffolds to rigid, three-dimensional (3D) saturated structures—a strategy known as "escaping flatland."

Spiro[3.3]heptan-1-one represents a critical gateway to a new generation of bioisosteres. Unlike the widely utilized 2-substituted spiro[3.3]heptanes (which possess linear, coplanar exit vectors similar to para-substituted benzenes), the 1-substituted derivatives accessed via the spiro[3.3]heptan-1-one scaffold offer non-coplanar, angular exit vectors . This unique geometry allows them to mimic meta-substituted benzenes and ortho-substituted systems, while significantly increasing the fraction of sp³ carbons (


), thereby improving solubility and metabolic stability.

This guide analyzes the utility of spiro[3.3]heptan-1-one as a bioisosteric replacement tool, comparing it against traditional planar rings (phenyl, pyridine) and earlier generation spirocycles.

Part 1: Structural & Physicochemical Comparison

The spiro[3.3]heptane core functions as a "saturated benzene" mimic.[1][2][3][4][5] However, the position of substitution dictates its utility.

FeaturePhenyl Ring (Traditional)2-Substituted Spiro[3.3]heptane (Gen 1)1-Substituted Spiro[3.3]heptane (Gen 2)
Geometry Planar (2D)Linear / CoplanarAngular / Non-Coplanar
Exit Vectors

(para),

(meta)

(Mimics para)
Variable (Mimics meta / ortho)
Hybridization sp² (Aromatic)sp³ (Rigid)sp³ (Rigid)
Lipophilicity High (Low Solubility)ModerateLow (Improved Solubility)
Metabolic Liability Oxidation prone (CYP450)StableStable
Synthetic Entry Commodity ChemsCyclobutane carboxylic acidsSpiro[3.3]heptan-1-one

Key Insight: The "1-one" ketone handle is the requisite synthetic pivot to access the 1-position. Reduction or reductive amination of this ketone yields derivatives that project substituents at angles impossible for the 2-substituted series to achieve, enabling precise geometric matching of meta-substituted aromatics.

Part 2: Case Studies in Drug Design

Case Study 1: Saturated Bioisostere of Vorinostat (SAHA)
  • Target: Histone Deacetylase (HDAC).

  • Original Drug: Vorinostat (Suberoylanilide hydroxamic acid). Contains a planar phenyl cap group .

  • Bioisosteric Strategy: Replacement of the phenyl ring with the spiro[3.3]heptane core, synthesized via the spiro[3.3]heptan-1-one intermediate.[1]

Performance Comparison:

ParameterVorinostat (Phenyl) Spiro[3.3]heptane Analog Impact
IC50 (HDAC1) ~10 nM< 50 nMPotency Retained (Slight shift, acceptable)
Solubility (PBS) Low (< 50 µM)High (> 200 µM) Major Improvement
Metabolic Stability ModerateHigh Improved (Lack of aromatic oxidation sites)
IP Status Generic / CrowdedNovel New Patent Space

Mechanism of Success: The spiro[3.3]heptane core maintains the hydrophobic bulk required for the HDAC surface binding pocket but eliminates the pi-stacking interactions that often lead to poor solubility. The 1-substitution pattern (derived from the 1-one) allows the hydroxamic acid zinc-binding group to be projected at the correct angle relative to the cap.

Case Study 2: Piperidine Replacement in Bupivacaine
  • Target: Voltage-gated Sodium Channels (NaV).

  • Original Drug: Bupivacaine (Contains a piperidine ring).

  • Bioisosteric Strategy: Replacement of piperidine with 1-azaspiro[3.3]heptane .[6][7][8][9]

    • Note: While strictly an aza-analog, the synthetic logic mirrors the carbocycle, often utilizing spiro-ketone or lactam precursors to access the 1-position.

Performance Comparison:

ParameterBupivacaine (Piperidine) 1-Azaspiro[3.3]heptane Analog Impact
LogD (pH 7.4) 2.41.4 Reduced Lipophilicity
pKa 8.18.5 Increased Basicity (Better solubility)
Anesthetic Potency StandardHigh Retained/Improved

Causality: The spirocyclic nitrogen is more basic due to the relief of steric strain upon protonation and lack of adjacent electron-withdrawing effects found in some piperidine conformations. The 3D shape prevents "flat" metabolic oxidation, extending half-life.

Part 3: Experimental Protocols

Protocol A: Synthesis of Spiro[3.3]heptan-1-one (Semipinacol Route)

Rationale: Traditional [2+2] cycloadditions can be low-yielding. The strain-relocating semipinacol rearrangement is a modern, self-validating protocol that ensures regiospecificity.

Reagents:

  • 1-Sulfonylcyclopropanol (Precursor A)

  • 1-Sulfonylbicyclo[1.1.0]butane (Precursor B)

  • Acid catalyst (MsOH or AlCl3)

Workflow:

  • Coupling: React lithiated Precursor B with Precursor A to form the 1-bicyclobutylcyclopropanol intermediate.

    • Checkpoint: Verify intermediate formation via TLC (distinct Rf shift).

  • Rearrangement: Treat the intermediate with MsOH (Methanesulfonic acid) at room temperature.

    • Mechanism:[1][6][10][11][12] Protonation of the bicyclobutane triggers a cascade rearrangement, releasing strain to form the spiro[3.3]heptan-1-one.[13]

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc).

Protocol B: Derivatization to Bioactive Amine

Rationale: Converting the ketone to the amine (common drug motif) via Reductive Amination.

  • Imine Formation: Dissolve Spiro[3.3]heptan-1-one (1.0 eq) in DCE. Add amine (R-NH2, 1.2 eq) and catalytic acetic acid. Stir 2h.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 eq). Warm to RT overnight.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

Part 4: Visualizations

Figure 1: Vector Analysis & Bioisosteric Logic

This diagram illustrates why the 1-one derived scaffold is superior for mimicking meta-substitution.

Bioisostere_Logic Benzene Benzene Ring (Planar) Target Drug Target Pocket (Requires 120° Angle) Benzene->Target Fits (Meta) Spiro2 2-Substituted Spiro (Linear Vectors) Spiro2->Target Clash (180° Vector) Spiro1 1-Substituted Spiro (Angular Vectors) Spiro1->Spiro2 Distinct Geometry Spiro1->Target Perfect Fit (120° Vector)

Caption: Comparison of exit vectors. The 1-substituted spiro[3.3]heptane (green) successfully mimics the angular geometry of meta-benzene, whereas the 2-substituted analog (yellow) is restricted to linear geometries.

Figure 2: Synthetic Workflow (The "Gateway" Concept)

Synthesis_Flow Precursors Bicyclobutane + Cyclopropanol Intermediate 1-Bicyclobutylcyclopropanol Precursors->Intermediate Coupling Ketone Spiro[3.3]heptan-1-one (The Gateway) Intermediate->Ketone Semipinacol Rearrangement (Acid) Amine 1-Amino-Spiro (Piperidine Mimic) Ketone->Amine Reductive Amination Carbocycle 1-Aryl-Spiro (Benzene Mimic) Ketone->Carbocycle Grignard + Deoxygenation

Caption: The synthesis of the spiro[3.3]heptan-1-one "Gateway" molecule via semipinacol rearrangement, enabling divergence into amino- and aryl-bioisosteres.

References

  • Mykhailiuk, P. K., et al. (2024).[3] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link

  • Charette, A. B., et al. (2023).[6] Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron. Link

  • Enamine Ltd. (2023).[3] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Enamine Research Highlights. Link

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D., et al. (2014). The role of spirocyclic scaffolds in drug discovery. Journal of Medicinal Chemistry. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.